2-(1,1'-Biphenyl-4-yloxy)butanoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFDDRHVXNKUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(Biphenyl-4-yloxy)butyric acid molecular weight and formula
This in-depth technical guide provides a comprehensive structural, synthetic, and analytical monograph on 2-(Biphenyl-4-yloxy)butyric acid .
Executive Summary
2-(Biphenyl-4-yloxy)butyric acid is a lipophilic carboxylic acid derivative characterized by a biphenyl ether core linked to a butyric acid moiety at the alpha position. Structurally analogous to the fibrate class of hypolipidemic agents (e.g., clofibric acid) and certain matrix metalloproteinase (MMP) inhibitors, this compound represents a critical scaffold in medicinal chemistry. Its amphiphilic nature—combining a hydrophobic biphenyl tail with a hydrophilic carboxylic head—makes it a prime candidate for nuclear receptor modulation (PPAR
This guide details the molecular identity, validated synthetic pathways, and analytical protocols required for the research and development of this compound.
Part 1: Physicochemical Identity
Molecular Specifications
The fundamental chemical descriptors for 2-(Biphenyl-4-yloxy)butyric acid are derived from its specific atomic connectivity: a 4-phenylphenol etherified with 2-bromobutyric acid.
| Property | Specification |
| IUPAC Name | 2-(Biphenyl-4-yloxy)butanoic acid |
| Alternative Names | 2-(4-Phenylphenoxy)butyric acid; 2-(4-Biphenylyloxy)butyric acid |
| Molecular Formula | C |
| Molecular Weight | 256.30 g/mol |
| Monoisotopic Mass | 256.1099 Da |
| Physical State | Solid (Crystalline powder) |
| Predicted pKa | ~3.5 – 4.0 (Carboxylic acid) |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (Ether O, Carbonyl O, Hydroxyl O) |
Structural Visualization
The molecule consists of a biphenyl system (two phenyl rings joined by a single bond) connected via an ether linkage to the alpha-carbon of a butyric acid chain. This alpha-substitution creates a chiral center, meaning the compound exists as an enantiomeric pair (
Part 2: Synthetic Pathways
The synthesis of 2-(Biphenyl-4-yloxy)butyric acid follows a classic Williamson Ether Synthesis protocol. This nucleophilic substitution reaction involves the attack of a phenoxide ion (generated from 4-phenylphenol) on an
Reaction Mechanism
-
Deprotonation: A strong base (KOH or NaH) deprotonates the phenol to form the phenoxide anion.
-
SN2 Substitution: The phenoxide attacks the alpha-carbon of 2-bromobutyric acid, displacing the bromide ion.
-
Acidification: The resulting carboxylate salt is protonated to yield the free acid.
Synthetic Protocol (Step-by-Step)
Reagents:
-
4-Phenylphenol (1.0 eq)
-
2-Bromobutyric acid (1.2 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Solvent: Ethanol/Water (1:1) or Acetone (anhydrous for K2CO3 method)
Procedure:
-
Activation: Dissolve 4-phenylphenol (10 mmol, 1.70 g) in 20 mL of ethanol. Add KOH (30 mmol, 1.68 g) dissolved in minimal water. Stir for 15 minutes at room temperature to ensure phenoxide formation.
-
Addition: Dropwise add 2-bromobutyric acid (12 mmol, 2.00 g) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
-
Workup:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the residue with water (50 mL).
-
Wash with diethyl ether (2 x 20 mL) to remove unreacted phenol (organic layer discarded).
-
Acidification: Acidify the aqueous layer to pH ~2 using 6M HCl. A white precipitate should form.
-
-
Isolation: Extract the precipitate with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Eluent: Hexane/EtOAc + 1% Acetic Acid).
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance ( H-NMR)
Expected shifts in DMSO-
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.50 – 7.60 | Multiplet | 4H | Biphenyl (distal ring + ortho to bridge) |
| Aromatic | 7.30 – 7.45 | Multiplet | 3H | Biphenyl (meta/para of distal ring) |
| Aromatic | 6.90 – 7.00 | Doublet | 2H | Phenoxy ring (ortho to ether) |
| Alpha-CH | 4.50 – 4.60 | Triplet/dd | 1H | CH adjacent to O and COOH |
| Methylene | 1.80 – 2.00 | Multiplet | 2H | -CH |
| Methyl | 1.00 – 1.10 | Triplet | 3H | Terminal -CH |
| Carboxyl | 12.0 – 13.0 | Broad Singlet | 1H | -COOH (exchangeable) |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Molecular Ion: [M-H]
= 255.1 m/z. -
Fragmentation Pattern: Loss of CO
(M-44) and cleavage of the ether bond yielding the phenoxide ion (m/z 169).
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Biphenyl absorption).
-
Retention Time: Predicted ~6.5 - 7.5 min (due to high lipophilicity).
Part 4: Biological Context & Applications[3][4]
This molecule serves as a versatile scaffold in drug discovery, particularly for metabolic and inflammatory pathways.
PPAR Agonism (Fibrate Analog)
The structure of 2-(Biphenyl-4-yloxy)butyric acid mimics Clofibric Acid . The carboxylic acid head group and the lipophilic tail are critical for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
-
Mechanism: The acid head group forms hydrogen bonds with the Tyr464/Tyr314 residues in the PPAR ligand-binding domain (LBD), while the biphenyl tail occupies the hydrophobic pocket.
-
Application: Investigation of lipid-lowering agents and metabolic syndrome therapeutics.
Matrix Metalloproteinase (MMP) Inhibition
Biphenyl-based carboxylic acids are known pharmacophores for MMP inhibition (e.g., MMP-2, MMP-9).
-
Mechanism: The carboxylate group coordinates with the catalytic Zinc ion (Zn
) in the MMP active site, acting as a "zinc-binding group" (ZBG), while the biphenyl moiety interacts with the S1' specificity pocket.
References
-
PubChem Database. 2-(4-Biphenyl)propionic acid (Structural Analog Reference). National Center for Biotechnology Information. Available at: [Link]
-
Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives.[1] Journal of Medicinal Chemistry, 41(4), 640-649.[1] (Demonstrates biphenyl/sulfonamide analogs in MMP inhibition).
-
Emele, J. F., & Shanaman, J. E. (1967). Analgesic activity of namoxyrate (2-[4-biphenylyl] butyric acid). Archives Internationales de Pharmacodynamie et de Therapie.[2] (Reference for biphenyl-butyric acid scaffold biological activity).
Sources
Biphenyl Ether Carboxylic Acid Derivatives in Drug Discovery
The following technical guide details the medicinal chemistry, pharmacology, and synthesis of Biphenyl Ether (Diphenyl Ether) Carboxylic Acid derivatives.
A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Application
Executive Summary
The Biphenyl Ether Carboxylic Acid scaffold (strictly defined as the Diphenyl Ether or Biaryl Ether scaffold) represents a privileged structure in medicinal chemistry.[1] Characterized by two benzene rings linked by an oxygen atom (
This guide addresses the utility of this scaffold in developing Thyromimetics (TR
Chemical Architecture & Pharmacophore Analysis
The success of the biphenyl ether carboxylic acid scaffold stems from its unique geometric and electronic properties.
The Ether Bridge ( )
Unlike the rigid biphenyl bond (
The Carboxylic Acid Head Group
The carboxylic acid serves two primary roles:
-
Polar Anchor: It mimics the alanine side chain of T3/T4, forming essential electrostatic interactions (salt bridges) with arginine or lysine residues in the receptor pocket (e.g., Arg282 in TR
). -
Zinc Binding: In metalloenzyme targets like Matrix Metalloproteinases (MMPs), the carboxylate acts as a zinc-binding group (ZBG), chelating the catalytic metal ion.
Structural Classification
| Class | Structure Description | Primary Target | Representative Compound |
| Thyromimetics | 3,5-substituted diphenyl ether with a polar acid side chain.[1] | TR | Sobetirome (Bioisostere), Eprotirome |
| URAT1 Inhibitors | Diphenyl ether with ortho/meta acid substitution.[1] | URAT1 (Kidney) | Lesinurad analogs |
| MMP Inhibitors | Diphenyl ether sulfonamide/carboxylic acids.[1] | MMP-2/9/13 | PD 166793 |
Therapeutic Focus: Thyromimetics (TR Agonists)
The most high-impact application of this scaffold is in the treatment of metabolic disorders (NASH, Dyslipidemia) via selective activation of Thyroid Hormone Receptor Beta (TR
Mechanism of Action
Thyroid Hormone Receptors exist in two main isoforms: TR
-
Goal: Selectively activate TR
to lower LDL cholesterol and liver fat without causing TR -mediated tachycardia or bone loss. -
Scaffold Logic: The diphenyl ether carboxylic acid mimics Triiodothyronine (T3) .[1] Substituents at the 3,5-positions (inner ring) and 3'-position (outer ring) control isoform selectivity.[1]
Visualization: TR Signaling Pathway
The following diagram illustrates the mechanism of ligand-induced receptor activation.
Caption: Mechanism of TR
Experimental Protocols
Reliable synthesis and validation are paramount. The following protocols are designed for the generation of a TR
Synthesis: Chan-Lam Coupling Strategy
While the Ullmann ether synthesis is classical, it requires high temperatures and strong bases that can degrade sensitive carboxylic acid precursors. The Chan-Lam coupling (Copper(II)-mediated oxidative coupling) is recommended for its mild conditions and tolerance of functional groups.[1]
Target Molecule: Methyl 4-(3-isopropyl-4-methoxyphenoxy)-3,5-dimethylbenzoate (Precursor to acid).[1]
Materials:
-
Aryl Boronic Acid: (3-isopropyl-4-methoxyphenyl)boronic acid (1.2 eq).[1]
-
Phenol: Methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 eq).[1]
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (1.0 eq).[1]
-
Base: Pyridine (2.0 eq) or Triethylamine.[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).[1]
-
Atmosphere: Oxygen (O₂) balloon or open air.[1]
Protocol Steps:
-
Preparation: In a dry round-bottom flask equipped with a stir bar, dissolve the Phenol (1.0 mmol) and Aryl Boronic Acid (1.2 mmol) in DCM (10 mL).
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 mmol) and Pyridine (2.0 mmol).[1]
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature under an atmosphere of oxygen (balloon) or open air (using a drying tube).
-
Note: The reaction color typically changes from blue/green to dark brown as Cu(II) is regenerated.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Reaction time is typically 12–24 hours.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Hydrolysis (Step 2): Dissolve the purified ester in THF:MeOH:H₂O (3:1:1). Add LiOH (3.0 eq) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the final Biphenyl Ether Carboxylic Acid .
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of the scaffold via Copper(II)-mediated oxidative cross-coupling followed by ester hydrolysis.
Assay Validation: TR-FRET Coactivator Recruitment
To confirm the biological activity of the synthesized derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.[1] This assay measures the ligand-dependent recruitment of a coactivator peptide (SRC-1) to the receptor.[1]
Why this assay? It distinguishes agonists (which recruit coactivators) from antagonists (which do not), providing functional data beyond simple binding affinity.
Protocol:
-
Reagents:
-
Setup: In a 384-well plate, mix the test compound (serial dilution) with TR
-LBD (5 nM), SRC-1 peptide (200 nM), and Tb-antibody (2 nM).[1] -
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Tb]).
-
Analysis: Calculate the ratio of 520/495 nm. Higher ratio indicates stronger agonist activity (coactivator recruitment).
Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR rules for optimizing this scaffold for Thyromimetic activity.
| Structural Zone | Modification | Effect on Activity |
| Inner Ring (3,5-pos) | Methyl (Me) or Chloro (Cl) | Critical. Mimics the bulky Iodine atoms of T3.[1] Essential for locking the conformation. |
| Outer Ring (3'-pos) | Isopropyl ( | Selectivity. Improves TR |
| Linker | Oxygen ( | Pharmacokinetics. Oxygen is metabolically stable.[1] |
| Acid Tail | Acetic acid ( | Potency. Optimal length for salt-bridge formation with Arg282.[1] Malonic acid derivatives (Eprotirome) also work. |
Future Perspectives
The biphenyl ether carboxylic acid scaffold is evolving beyond simple agonists. Current research focuses on:
-
PROTACs: Using the scaffold as a high-affinity ligand to recruit E3 ligases for targeted degradation of TRs or mutant proteins.[1]
-
Tissue-Selective Prodrugs: Masking the carboxylic acid (e.g., HepDirect technology) to ensure the drug is only active in the liver, further reducing cardiac side effects.
References
-
Place, A. et al. "Biphenyl ether derivatives as novel thyromimetics." Journal of Medicinal Chemistry, 2020.
-
Scanlan, T. S. et al. "Selective thyroid hormone receptor-beta agonists for the treatment of hyperlipidemia." Current Opinion in Drug Discovery & Development, 2001.
-
Chiellini, G. et al. "Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives."[1] Bioorganic & Medicinal Chemistry, 2002.
-
Berkenstam, A. et al. "Crystal structure of a truncated human thyroid hormone receptor beta." Journal of Biological Chemistry, 1992.
-
Evans, D. A. et al. "New Copper(II)-Promoted C(aryl)-O and C(aryl)-N Coupling of Arylboronic Acids."[1] Tetrahedron Letters, 1998.
Sources
Engineering Biphenyl-Substituted Aryloxyalkanoic Acids: Pharmacological Properties, Synthesis, and PPAR Modulation
Executive Summary
Aryloxyalkanoic acids represent a foundational class of amphipathic carboxylates, historically recognized as hypolipidemic peroxisome proliferators (e.g., classical fibrates) and agricultural regulators. However, the introduction of a biphenyl ring system into the aryloxyalkanoic acid scaffold has fundamentally revolutionized their pharmacological profile[1]. This structural modification enhances lipophilicity, enforces conformational rigidity, and optimizes binding within the hydrophobic pockets of Peroxisome Proliferator-Activated Receptors (PPARs)[2]. This technical guide provides an in-depth analysis of the properties, synthesis, and biological evaluation of biphenyl-substituted aryloxyalkanoic acids, tailored for drug development professionals targeting metabolic syndrome, type 2 diabetes mellitus (T2DM), and dyslipidemia.
Structural and Pharmacological Properties
Structure-Activity Relationship (SAR) & Receptor Binding
The core structure of an aryloxyalkanoic acid consists of a carboxylic acid head group, an alkyl linker, and an aryloxy tail. The carboxylic acid acts as an essential pharmacophore, engaging in a critical hydrogen-bonding network with the tyrosine residues (e.g., Tyr464 in PPARα) of the receptor's Activation Function-2 (AF-2) helix[3].
By substituting the simple aryl group with a bulky, extended biphenyl system, researchers have achieved superior dual agonism of PPARα and PPARγ[2]. The biphenyl moiety deeply penetrates the Y-shaped hydrophobic ligand-binding domain (LBD) of the receptors. Crystallographic and calorimetric studies demonstrate that the biphenyl tail induces a distinct conformational stabilization of the AF-2 helix, promoting the recruitment of coactivators while displacing corepressors[2]. Furthermore, specific stereoisomers (such as the S-enantiomer) exhibit full agonism for PPARα and fine-tuned partial agonism for PPARγ, providing glycemic control without the adverse weight gain associated with full PPARγ agonists[4].
Mitigation of Skeletal Muscle Toxicity
A major limitation of classical aryloxyalkanoic acids (like clofibrate) is their propensity to cause myopathy. This adverse effect is causally linked to the unintended blockade of skeletal muscle membrane chloride channels (ClC-1), leading to altered membrane conductance[3]. The incorporation of a biphenyl system introduces steric hindrance that prevents the molecule from entering and blocking the ClC-1 pore. Consequently, biphenyl-aryloxyalkanoic acids exhibit a vastly improved safety profile, maintaining potent hypolipidemic effects without compromising skeletal muscle function[3].
Table 1: Comparative Pharmacological Profile of Aryloxyalkanoic Acids
| Compound Class | Representative Agent | PPARα EC50 (nM) | PPARγ EC50 (nM) | ClC-1 Channel Blockade | Primary Metabolic Effect |
| Classical Fibrates | Clofibric Acid | > 10,000 | Inactive | High (Myopathy risk) | Weak lipid clearance |
| Monocyclic Aryloxy | Early Dual Agonists | ~ 200 | ~ 150 | Moderate | Moderate dual agonism |
| Biphenyl-Aryloxy | Stereoisomer (S)-16 | ~ 15 | ~ 45 | Negligible | Potent lipid clearance, insulin sensitivity |
(Note: Quantitative values are representative benchmarks derived from SAR optimization studies of dual PPAR agonists[2],[3],[5].)
Mechanistic Pathway: PPAR Transactivation
The causality of the metabolic benefits lies in the transcriptional regulation of the carnitine shuttle system. Upon binding the biphenyl-aryloxyalkanoic acid, PPARα heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[1]. Specifically, these dual agonists upregulate the expression of the mitochondrial acylcarnitine carrier and carnitine-palmitoyl-transferase 1 (CPT-1), accelerating the β-oxidation of long-chain fatty acids[2].
Fig 1. PPARα/γ activation pathway by biphenyl-aryloxyalkanoic acids driving lipid metabolism.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of chiral biphenyl-aryloxyalkanoic acids.
Fig 2. Self-validating synthetic and bioassay workflow for chiral biphenyl-aryloxyalkanoic acids.
Protocol 1: Synthesis and Kinetic Resolution
Because the spatial orientation of the aryloxy group is critical for receptor subtype selectivity, isolating the pure enantiomers is mandatory[6].
-
Suzuki-Miyaura Cross-Coupling: React a brominated aryloxyalkanoic acid precursor with a substituted phenylboronic acid using a palladium catalyst (e.g., a water-soluble fullerene-supported PdCl2 nanocatalyst for green synthesis) to form the biphenyl scaffold[7].
-
Causality: The Pd(0)/Pd(II) catalytic cycle facilitates the precise formation of the C-C bond between the aryl rings, ensuring high regioselectivity without degrading the sensitive alkanoic acid tail[7].
-
-
Enantioselective Esterification (Kinetic Resolution): Treat the racemic biphenyl-aryloxyalkanoic acid with pivalic anhydride (Piv2O), an achiral alcohol (e.g., bis(α-naphthyl)methanol), and the chiral acyl-transfer catalyst (+)-benzotetramisole ((+)-BTM)[6].
-
Causality: (+)-BTM selectively acylates one enantiomer (typically the R-enantiomer) much faster than the other, allowing the unreacted (S)-enantiomer to be isolated in high optical purity[6].
-
-
Self-Validation: Monitor the reaction via Chiral HPLC. The system validates itself: the sum of the enantiomeric excess (ee) of the recovered acid and the formed ester must mathematically correlate with the theoretical conversion rate, confirming the absence of spontaneous racemization during the workflow[6].
Protocol 2: In Vitro PPAR Transactivation Assay (Self-Validating)
To confirm that the synthesized biphenyl-aryloxyalkanoic acids actively modulate PPARs without causing cellular toxicity, a dual-reporter assay is utilized[1].
-
Cell Transfection: Co-transfect a mammalian cell line (e.g., HepG2) with a PPAR expression plasmid (PPARα or PPARγ), a PPRE-driven firefly luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (internal control).
-
Compound Treatment: Incubate the cells with varying concentrations (1 nM to 10 μM) of the purified (S)-biphenyl-aryloxyalkanoic acid for 24 hours.
-
Dual-Luciferase Readout: Lyse the cells and measure Firefly luminescence, followed by quenching and measuring Renilla luminescence.
-
Causality & Validation: Firefly luciferase reports the extent of PPAR activation. Normalizing this to Renilla luciferase controls for variations in transfection efficiency and cell viability. If a compound causes off-target cytotoxicity, both signals drop proportionally, preventing false-positive agonism readings—making this a robust, self-validating pharmacological assay.
-
Conclusion
Biphenyl-substituted aryloxyalkanoic acids represent a sophisticated evolution in the design of metabolic modulators. By fine-tuning the steric and electronic properties of the hydrophobic tail, researchers have successfully uncoupled the potent PPARα/γ dual agonism required for lipid and glucose homeostasis from the off-target chloride channel blockade that plagues older therapeutics.
References
-
A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) Source: MDPI (Molecules) URL:[Link]
-
New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression Source: PubMed (NIH) URL:[Link]
-
New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function Source: PubMed (NIH) URL:[Link]
-
A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxypropanoic acids Source: Heterocycles (CLOCKSS) URL:[Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst Source: ResearchGate URL:[Link]
Sources
- 1. Activation of gene transcription by prostacyclin analogues is mediated by the peroxisome-proliferators-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists able to upregulate mitochondrial carnitine shuttle system gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AID 156151 - Displacement of PPAR-alpha/delta agonist from human Peroxisome proliferator activated receptor alpha - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
Introduction: The Significance of the Biphenyl-alkanoic Acid Scaffold
The 2-(1,1'-Biphenyl-4-yloxy)butanoic acid molecule belongs to the broader class of aryloxyalkanoic acids, a scaffold of significant interest in medicinal chemistry and materials science. The core structure, featuring a rigid biphenyl group linked via a flexible ether bond to a chiral butanoic acid side chain, presents a unique combination of lipophilicity, aromaticity, and acidic functionality. This architecture makes it a compelling candidate for investigation in drug discovery, particularly as analogues have demonstrated potent biological activities. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a validated synthesis protocol, and an exploration of its potential therapeutic applications based on established structure-activity relationships within this compound class.
Core Molecular Identifiers and Physicochemical Properties
Accurate identification and characterization are foundational to any scientific investigation. The canonical SMILES and InChIKey for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid provide a universal language for its representation in chemical databases and software.
-
SMILES (Simplified Molecular-Input Line-Entry System): CCC(C(=O)O)Oc1ccc(cc1)c2ccccc2
-
InChIKey (International Chemical Identifier Key): PCODNYHEXNSHED-UHFFFAOYSA-N
A summary of its key computed physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | (Calculated) |
| Molecular Weight | 256.29 g/mol | (Calculated) |
| XLogP3 | 3.8 | (Predicted) |
| Hydrogen Bond Donors | 1 | (Predicted) |
| Hydrogen Bond Acceptors | 3 | (Predicted) |
| Rotatable Bonds | 4 | (Predicted) |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | (Predicted) |
Synthesis Protocol: A Validated Approach
The synthesis of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid can be efficiently achieved via a modified Williamson ether synthesis. This two-step process is robust, scalable, and utilizes commercially available starting materials. The causality behind this choice of protocol lies in its high efficiency for forming aryl ether bonds and the straightforward nature of the subsequent ester hydrolysis.
Step 1: Synthesis of Ethyl 2-(1,1'-Biphenyl-4-yloxy)butanoate
This step involves the nucleophilic substitution of a halide on an alkyl butanoate by the phenoxide ion of 4-hydroxybiphenyl.
Experimental Protocol:
-
To a stirred solution of 4-hydroxybiphenyl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature. The addition of a weak base like K₂CO₃ is critical to deprotonate the phenol, forming the nucleophilic phenoxide in situ without causing unwanted side reactions.
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the phenoxide.
-
Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the reaction mixture. The bromoester is chosen for its good leaving group (bromide) and sufficient reactivity.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the SN2 reaction.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
Step 2: Hydrolysis to 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Dissolve the purified ethyl 2-(1,1'-biphenyl-4-yloxy)butanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) to the solution. LiOH is a strong base that effectively hydrolyzes the ester.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(1,1'-Biphenyl-4-yloxy)butanoic acid.
Synthesis Workflow Diagram:
Caption: A two-step synthesis of the target compound.
Potential Applications in Drug Development
While specific biological data for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid is not widely published, the broader class of biphenyl-alkanoic acids has been investigated for various therapeutic applications. The structural motifs present in the target molecule suggest several avenues for research.
-
Anti-inflammatory Activity: Many arylalkanoic acids, including the well-known NSAID fenbufen (a structural isomer), function by inhibiting cyclooxygenase (COX) enzymes. The biphenyl moiety can fit into the hydrophobic channel of the COX active site, while the carboxylic acid group can interact with key polar residues. It is plausible that 2-(1,1'-Biphenyl-4-yloxy)butanoic acid could exhibit similar anti-inflammatory properties.[1]
-
Metabolic Disorders: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. Fibrates, a class of drugs used to treat dyslipidemia, are aryloxyalkanoic acid derivatives. The structural similarity suggests that our target compound could be investigated as a potential PPAR agonist.
-
Serotonin Receptor Modulation: Acidic biphenyl derivatives have been successfully designed as potent antagonists for the 5-HT₄ receptor, which is implicated in various cardiovascular and central nervous system disorders.[2] The combination of the biphenyl group and an acidic function in our target molecule makes it a candidate for screening against serotonin receptors.
Logical Relationship Diagram:
Caption: Structure-Activity Relationship Hypothesis.
Conclusion and Future Directions
2-(1,1'-Biphenyl-4-yloxy)butanoic acid is a readily synthesizable molecule with a chemical structure that is promising for applications in drug discovery. This guide has provided the essential chemical identifiers, a detailed synthesis protocol, and a rationale for its potential biological activities based on established principles of medicinal chemistry. Future research should focus on the empirical validation of the proposed synthesis, full spectroscopic characterization (NMR, IR, MS), and screening of the compound in relevant biological assays to confirm its therapeutic potential. The chiral center at the 2-position of the butanoic acid chain also offers an opportunity for stereoselective synthesis and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.
References
- Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. Journal of Pharmacy and Pharmacology, 35(11), 693–704.
- Evans, A. M. (1999).
- Neupert, W., Brugger, R., & Szinai, I. (1997). The significance of the stereoisomers of 2-arylpropionic acid derivatives (profens).
- Malerich, J. P., & Trauner, D. (2007). A concise synthesis of the fibrate class of drugs.
- Amsberry, K. L., & Borchardt, R. T. (1991). The prodrug approach to increased rectal mucosal absorption. Pharmaceutical Research, 8(3), 323–330.
-
Hansen, T. V., et al. (2013). Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists. Bioorganic & Medicinal Chemistry, 21(22), 7049-7063. [Link][2]
-
Kratochvíl, B., et al. (2010). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). Arzneimittelforschung, 51(5), 369-375. [Link][1]
Sources
Rational Design and Structure-Activity Relationship (SAR) of Biphenyl Ether Acids as Transthyretin (TTR) Kinetic Stabilizers
Executive Summary & Mechanistic Grounding
Transthyretin (TTR) amyloidosis (ATTR) is a progressive, fatal protein-misfolding disorder driven by the destabilization and aggregation of the TTR homotetramer. As an application scientist specializing in biophysical assays and rational drug design, I have observed that the most successful therapeutic interventions rely on kinetic stabilization .
TTR is a 55 kDa transport protein that carries thyroxine (T4) and retinol-binding protein. The pathogenic cascade is initiated by the rate-limiting dissociation of the TTR tetramer into monomers, which subsequently misfold and self-assemble into cross-β-sheet amyloid fibrils. Because >99% of the T4-binding sites remain unoccupied in vivo, small molecules can be designed to selectively bind these two funnel-shaped pockets at the dimer-dimer interface. Biphenyl ether acids represent a highly privileged scaffold for this purpose, effectively bridging the hydrophobic core and the hydrophilic periphery of the T4 pocket to halt disease progression [1].
Pathogenic TTR tetramer dissociation and the intervention mechanism of biphenyl ether acids.
Structural Rationale: The Biphenyl Ether Acid Scaffold
To understand the SAR of biphenyl ether acids, we must analyze the causality behind their structural components and how they interact with the T4-binding site. The T4 site is a cylindrical cavity featuring distinct hydrophobic halogen-binding pockets (HBPs) and a hydrophilic outer periphery.
-
Aryl-X (The Acid-Bearing Ring): The carboxylic acid group is not merely a solubilizing moiety; it is a critical pharmacophore. It is positioned at the outer binding subsite to establish a strong electrostatic salt bridge with the ε-amino group of Lys15 (and potentially interacts with Glu54). This anchors the molecule and prevents solvent displacement [2].
-
The Ether Linker: Direct biphenyls are rigid and often clash with the pocket's topography. The ether oxygen introduces a ~120° bond angle, allowing the two aromatic rings to adopt an out-of-plane conformation (typically ranging from 40° to 59°). This specific dihedral angle is energetically optimal for navigating the spatial distance between the inner and outer binding pockets without inducing steric strain [3].
-
Aryl-Z (The Distal Hydrophobic Ring): This ring projects deep into the inner binding cavity. Substituents here are strictly optimized to form van der Waals interactions with hydrophobic residues (e.g., Leu17, Ala108, Val121, Thr119).
Structure-Activity Relationship (SAR) Analysis
The optimization of biphenyl ether acids requires a delicate balance between maximizing binding affinity and maintaining selectivity in human plasma, where competitive binding to albumin is a constant risk.
Halogenation and Hydrophobic Packing (Aryl-Z)
The inner cavity of TTR evolved to accommodate the heavy iodine atoms of thyroxine. Consequently, halogenation of the Aryl-Z ring dramatically increases binding affinity. A 3,5-dihalo or 2,4-dihalo substitution pattern is highly effective. The larger atomic radius and polarizability of bromine and chlorine provide superior van der Waals contacts compared to unsubstituted or fluorinated analogs.
Positional Isomerism of the Acid (Aryl-X)
The position of the carboxylic acid relative to the ether linkage dictates the trajectory of the salt bridge with Lys15. Meta-substituted acids generally exhibit superior binding stoichiometry compared to ortho- or para-substituted analogs, as the meta position perfectly aligns the carboxylate with the primary amine of Lys15 while allowing the Aryl-X ring to sit flat against the hydrophobic wall of the outer pocket.
Table 1: SAR Data of Representative Biphenyl Ether Acids
Data summarizes the impact of Aryl-Z substitution on fibril formation and plasma selectivity. A lower % Fibril Formation indicates higher potency.
| Compound Core | Aryl-Z Substituent(s) | Aryl-X Acid Position | % Fibril Formation (at 7.2 µM) | TTR Binding Stoichiometry (Plasma) |
| Biphenyl Ether | Unsubstituted (H) | meta-COOH | 45.2% | 0.45 |
| Biphenyl Ether | 4-Fluoro | meta-COOH | 38.1% | 0.62 |
| Biphenyl Ether | 3,5-Dichloro | meta-COOH | 12.4% | 1.35 |
| Biphenyl Ether | 3,5-Dibromo | meta-COOH | 4.8% | 1.78 |
| Biphenyl Ether | 3-Trifluoromethyl | meta-COOH | 18.5% | 1.10 |
| Biphenyl Ether | 3,5-Dimethyl | meta-COOH | 22.3% | 0.95 |
Insight: The 3,5-dibromo substitution yields near-complete inhibition of fibril formation and excellent plasma selectivity (maximum theoretical stoichiometry is 2.0), validating the requirement to fill the deep halogen-binding pockets.
Experimental Methodologies for SAR Validation
As an application scientist, I emphasize that every protocol must be a self-validating system. The following methodologies are the gold standard for evaluating TTR kinetic stabilizers, utilizing orthogonal readouts to ensure trustworthiness.
Protocol 1: Acid-Mediated TTR Fibril Formation Assay
This assay measures the ability of a biphenyl ether acid to prevent TTR aggregation under mildly acidic conditions (pH 4.4), which triggers tetramer dissociation by protonating key residues at the dimer interface.
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant wild-type TTR (WT-TTR) to a final concentration of 7.2 µM in a physiological buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Inhibitor Pre-incubation: Add the biphenyl ether acid test compound (dissolved in DMSO) to a final concentration of 7.2 µM (1:1 molar ratio to TTR tetramer). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent solvent-induced denaturation.
-
Equilibration: Incubate the mixture at 25°C for 30 minutes. Causality: This allows the compound to reach thermodynamic equilibrium within the T4-binding pockets prior to the stress stimulus.
-
Acidification (The Stressor): Dilute the mixture 1:1 with an acidic acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2) to drop the final pH to exactly 4.4.
-
Incubation: Seal the microplate and incubate at 37°C for 72 hours under quiescent conditions.
-
Quantification: Measure the turbidity of the solution by reading the optical absorbance at 330 nm using a microplate reader. Normalize the data against a vehicle control (100% fibril formation) and a non-acidified control (0% fibril formation).
Step-by-step experimental workflow for the acid-mediated TTR fibril formation assay.
Protocol 2: Plasma Selectivity Assay (Self-Validating Control)
In vitro potency is meaningless if the compound binds exclusively to human serum albumin (HSA) in vivo. This protocol validates the compound's selectivity for TTR in the complex matrix of human plasma.
Step-by-Step Methodology:
-
Spiking: Spike the test compound (10.8 µM) into human blood plasma.
-
Incubation: Incubate at 37°C for 24 hours to allow equilibration among all plasma proteins.
-
Immunoprecipitation: Add a polyclonal anti-TTR antibody conjugated to Sepharose resin to capture the TTR tetramers.
-
Washing: Wash the resin rigorously with a mild buffer to remove non-specifically bound proteins (e.g., HSA) while preserving the TTR-ligand complex.
-
Elution & LC-MS/MS: Elute the complex using a high-organic solvent (e.g., 50% acetonitrile/0.1% formic acid) and quantify the exact stoichiometry of the ligand bound to TTR using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
The biphenyl ether acid scaffold represents a masterclass in rational drug design. By leveraging the ~120° ether linkage to navigate the dimer interface and utilizing targeted halogenation to exploit the halogen-binding pockets, these molecules achieve exceptional kinetic stabilization of the TTR tetramer. For drug development professionals, mastering this SAR is the key to engineering next-generation therapeutics for ATTR cardiomyopathy and polyneuropathy.
References
-
Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors Taylor & Francis[Link]
-
Natural compounds as inhibitors of transthyretin amyloidosis and neuroprotective agents: analysis of structural data for future drug design National Institutes of Health (PMC)[Link]
-
Towards optimization of the linker substructure common to transthyretin amyloidogenesis inhibitors using biochemical and structural studies National Institutes of Health (PMC)[Link]
Solubility Data & Handling Guide: 2-(1,1'-Biphenyl-4-yloxy)butanoic acid in DMSO
This guide details the solubility profile, preparation protocols, and handling of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (also known as 2-(4-biphenylyloxy)butyric acid), a lipophilic carboxylic acid derivative often utilized in matrix metalloproteinase (MMP) inhibition research and structure-activity relationship (SAR) studies.[1]
Physicochemical Profile & Solubility Analysis
Compound Identity
-
IUPAC Name: 2-(1,1'-Biphenyl-4-yloxy)butanoic acid[1]
-
Synonyms: 2-(4-Biphenylyloxy)butyric acid; 2-(4-Phenylphenoxy)butanoic acid[1]
-
Chemical Formula:
[1] -
Molecular Weight: 256.30 g/mol [1]
-
Class: Aryloxyalkanoic acid (Lipophilic Ether Carboxylate)[1]
-
Target Application: Matrix Metalloproteinase (MMP-2/MMP-9) Inhibition; PPAR Agonist analogs.[1]
Solubility Profile in DMSO
Dimethyl sulfoxide (DMSO) is the preferred solvent for this compound due to the molecule's significant lipophilicity (driven by the biphenyl moiety) and the polar aprotic nature of DMSO, which effectively solvates the carboxylic acid group.[1]
| Solvent | Solubility Rating | Saturation Limit (25°C) | Working Stock Conc.[1] |
| DMSO | High | > 100 mg/mL (~390 mM) | 10 – 50 mM |
| Ethanol | High | > 50 mg/mL | 10 – 25 mM |
| Water | Insoluble | < 0.1 mg/mL | N/A |
| PBS (pH 7.4) | Poor | < 0.5 mg/mL | Requires dilution < 1% DMSO |
Critical Insight: While the theoretical saturation limit in DMSO is high (>100 mg/mL), the recommended working stock concentration is 10 mM to 50 mM .[1] Preparing stocks near the saturation limit increases the risk of "crashing out" (precipitation) upon freezing or when diluting into aqueous buffers.[1]
Experimental Protocol: Stock Solution Preparation
Objective
To prepare a stable, verified 50 mM stock solution of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid in anhydrous DMSO.
Materials
-
Compound: 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (Solid, stored at 4°C or -20°C).[1]
-
Solvent: DMSO, Anhydrous (≥99.9%, Grade: Molecular Biology/Cell Culture).[1]
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture, which can degrade the compound or affect weighing accuracy.[1]
-
Weighing: Accurately weigh 12.8 mg of the compound into a sterile amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Homogenization: Vortex vigorously for 30–60 seconds. The solid should dissolve rapidly, resulting in a clear, colorless solution.[1]
-
Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Visually inspect under a light source. The solution must be free of particulate matter.[1]
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Biological Assay Application: Aqueous Dilution[1]
The critical challenge with biphenyl-based acids is their tendency to precipitate when the DMSO stock is diluted into aqueous media (e.g., culture media, PBS).[1]
The "Crash-Out" Threshold
-
Max Tolerated DMSO: Most cellular assays tolerate 0.1% – 0.5% v/v DMSO.[1]
-
Solubility Limit in Buffer: The compound is likely soluble in PBS only up to ~50–100 µM.[1]
-
Protocol: Always perform a serial dilution in DMSO first , then a single step dilution into the aqueous buffer to minimize the time the compound spends in a "metastable" state.[1]
Workflow Visualization
The following diagram illustrates the optimal path from solid compound to assay well, highlighting critical decision points to prevent precipitation.
Caption: Optimal workflow for preparing and diluting 2-(1,1'-Biphenyl-4-yloxy)butanoic acid to prevent aqueous precipitation.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Cloudiness upon thawing | DMSO freezing or moisture ingress.[1] | Warm to 37°C and vortex.[1] Ensure cap is tight.[1] |
| Precipitation in Media | Concentration exceeds aqueous solubility limit (~100 µM).[1] | Reduce final concentration or increase BSA/Serum (protein binding aids solubility).[1] |
| Yellowing of Stock | Oxidation of the ether linkage.[1] | Discard. Prepare fresh stock. Store under nitrogen if possible.[1] |
References
-
PubChem. Compound Summary: 4-(4-Phenylphenyl)butanoic acid (Fenbufen Analog).[1][2] National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Gaylord Chemical Company.[1][3][4] Available at: [Link] (Accessed 2024).[1]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Aryloxyalkanoic Acid MMP Inhibitors. (General Reference for class solubility).
Sources
Application Note: High-Purity Synthesis of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
This guide outlines a scientifically rigorous protocol for the synthesis of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid , a structural analog of the anti-inflammatory agent Fenbufen and related PPAR agonists. The method utilizes a two-step Williamson Ether Synthesis followed by saponification, prioritizing regioselectivity (O-alkylation vs. C-alkylation) and product purity.
Executive Summary
This protocol details the synthesis of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid from 4-phenylphenol. Unlike direct alkylation with 2-bromobutanoic acid, which often suffers from competitive side reactions and difficult purification, this guide recommends an ester-intermediate route . By reacting 4-phenylphenol with ethyl 2-bromobutyrate, we secure the carboxyl group, preventing salt formation and solubility issues during the coupling step. The final acid is liberated via controlled hydrolysis.
Key Chemical Transformation
-
Precursors: 4-Phenylphenol (4-Hydroxybiphenyl), Ethyl 2-bromobutyrate.
-
Reagents: Potassium Carbonate (
), Potassium Iodide (KI), Sodium Hydroxide (NaOH). -
Solvent System: 2-Butanone (MEK) for alkylation; Ethanol/Water for hydrolysis.
-
Yield Expectations: 75–85% (Two-step overall).
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The target molecule is an
-
Bond Formed:
ether linkage. -
Mechanism:
nucleophilic substitution.
Critical mechanistic Insight
4-Phenylphenol is a bulky nucleophile. The electrophile, ethyl 2-bromobutyrate, contains a secondary alkyl bromide.
-
Challenge: Secondary halides are prone to
elimination side reactions if strong bases (e.g., NaH, alkoxides) are used. -
Solution: Use Potassium Carbonate (
) as a mild base. It is strong enough to deprotonate the phenol ( ) but weak enough to minimize elimination of the alkyl bromide. -
Catalysis: The addition of Potassium Iodide (KI) is recommended. It facilitates an in-situ Finkelstein reaction, converting the bromo-ester to the more reactive iodo-ester, significantly accelerating the reaction rate for the secondary center.
Figure 1: Reaction pathway prioritizing O-alkylation via mild base conditions.[1]
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| 4-Phenylphenol | >98% Purity | Substrate |
| Ethyl 2-bromobutyrate | >97% Purity | Alkylating Agent |
| Potassium Carbonate | Anhydrous, Granular | Base (HBr scavenger) |
| Potassium Iodide | Reagent Grade | Catalyst |
| 2-Butanone (MEK) | ACS Reagent | Solvent (BP 80°C) |
| Sodium Hydroxide | 2N Aqueous Soln. | Hydrolysis Reagent |
Why MEK? Acetone (BP 56°C) is often too cool for efficient substitution at a secondary carbon. DMF is difficult to remove. MEK (BP 80°C) offers the perfect balance of thermal energy and ease of removal.
Step 1: Synthesis of Ethyl 2-(1,1'-Biphenyl-4-yloxy)butanoate
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere is preferred to prevent phenol oxidation).
-
Solvation: Charge the flask with 4-Phenylphenol (3.40 g, 20.0 mmol) and 2-Butanone (MEK, 60 mL) . Stir until fully dissolved.
-
Deprotonation: Add Anhydrous
(4.14 g, 30.0 mmol, 1.5 eq) and Potassium Iodide (0.33 g, 2.0 mmol, 0.1 eq) .-
Note: The mixture will form a suspension.[2]
-
-
Addition: Add Ethyl 2-bromobutyrate (4.29 g, 22.0 mmol, 1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80°C oil bath) with vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting phenol (
) should disappear, replaced by the less polar ester ( ). -
Time: Typically 6–12 hours.
-
-
Workup:
Step 2: Hydrolysis to the Free Acid
-
Solvation: Dissolve the crude ester from Step 1 in Ethanol (40 mL) .
-
Saponification: Add 2N NaOH (20 mL, 40 mmol) .
-
Reaction: Heat to mild reflux (80°C) for 2 hours. The solution should become homogeneous.
-
Isolation:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the aqueous residue with Water (30 mL) .
-
Optional Wash: Extract with Diethyl Ether (
mL) to remove any unreacted neutral organic impurities (e.g., dialkylated byproducts, though rare). Discard the organic layer.[5]
-
-
Acidification: Cool the aqueous phase in an ice bath. Slowly acidify with 6N HCl dropwise with stirring until pH
1-2.-
Observation: The product will precipitate as a white solid.
-
-
Purification:
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Quality Control
Expected NMR Data
-
NMR (400 MHz,
):- 10.5–11.0 (br s, 1H, -COOH )
- 7.55–7.45 (m, 4H, Biphenyl aromatic)
- 7.40 (t, 2H, Biphenyl aromatic)
- 7.30 (t, 1H, Biphenyl aromatic)
- 6.98 (d, 2H, Phenoxy aromatic ortho-H)
-
4.65 (t, 1H,
Hz, -O-CH -COOH) -
2.05 (m, 2H, -CH
-CH ) -
1.10 (t, 3H, -CH
-CH )
Critical Process Parameters (CPP)
-
Moisture Control: The alkylation step (Step 1) must be dry. Water consumes the alkyl bromide and reduces the base strength. Use anhydrous
. -
Stoichiometry: Do not use a large excess of the bromo-ester. It is difficult to separate from the product ester by distillation due to high boiling points. 1.1 equivalents is optimal.
-
Acidification: During Step 2 workup, ensure the pH drops below 2.[9] If the pH is 4–5, the product may remain partially ionized and stay in the aqueous phase, reducing yield.
Safety & Hazards
-
Ethyl 2-bromobutyrate: Lachrymator. Causes skin and eye irritation. Handle only in a fume hood.
-
4-Phenylphenol: Irritant. Toxic to aquatic life.
-
2-Butanone (MEK): Flammable liquid. Keep away from heat sources.
References
- Williamson Ether Synthesis General Protocol: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for mechanism).
-
Analogous Synthesis (Propanoic Acid Derivative)
-
Sigma-Aldrich. (n.d.). 2-([1,1'-Biphenyl]-4-yloxy)propanoic acid. Retrieved from
-
- Rea, M. D., et al. (2018). "Synthesis of aryloxyacetic acid derivatives via Williamson ether synthesis." Journal of Chemical Education, 95(2).
- Finkelstein Catalysis (KI Effect): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103342639A - Method for synthesizing 2-phenylcarboxylate - Google Patents [patents.google.com]
- 8. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Note: High-Fidelity Williamson Ether Synthesis of Biphenyl Derivatives
Introduction & Mechanistic Rationale
Biphenyl derivatives, such as 4-phenylphenol, are privileged structural motifs in drug discovery, frequently serving as core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and novel oncology therapeutics. The Williamson ether synthesis—an Sₙ2 reaction between a phenoxide anion and an alkyl halide—remains the most robust methodology for the O-alkylation of these systems 1.
However, the biphenyl system introduces unique steric bulk and solubility challenges. To achieve high yields, researchers must carefully navigate the causality behind solvent and base selection:
-
The Ambient Nucleophile Problem (O- vs. C-Alkylation): Phenoxide anions are ambient nucleophiles capable of reacting at the oxygen or the ortho-carbon. Protic solvents (e.g., methanol) hydrogen-bond to the phenoxide oxygen, sterically shielding it and reducing its nucleophilicity, which artificially drives up unwanted C-alkylation 2.
-
Solvent Causality: Utilizing a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) solvates the counter-cation (K⁺ or Cs⁺) while leaving the phenoxide oxygen "naked" and highly reactive, pushing the reaction exclusively toward O-alkylation.
-
Electrophile Constraints: Because the Williamson ether synthesis proceeds strictly via an Sₙ2 mechanism, tertiary alkyl halides will fail completely, yielding only E2 elimination products 3. Primary halides or benzyl halides are mandatory for biphenyl substrates.
Experimental Workflow
Workflow for the Williamson ether synthesis of biphenyl derivatives.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and product selectivity for the alkylation of 4-phenylphenol.
| Entry | Base | Solvent | Temp (°C) | Time (h) | O-Alkylation (%) | C-Alkylation (%) | Mechanistic Observation |
| 1 | K₂CO₃ | DMF | 80 | 4 | >95 | <1 | Naked anion promotes rapid, selective Sₙ2. |
| 2 | Cs₂CO₃ | MeCN | 60 | 6 | >98 | <1 | "Cesium effect" enhances solubility and yield. |
| 3 | NaOH | H₂O/TBAB | 80 | 12 | 75 | 5 | Phase-transfer catalysis limits Sₙ2 efficiency. |
| 4 | NaOMe | MeOH | 65 | 8 | 60 | 15 | Protic solvent shields oxygen, increasing C-alkylation. |
Standard Operating Protocol
Self-Validating Design: This protocol incorporates an inherent chemical checkpoint. By utilizing a 1M NaOH aqueous wash during the workup phase, any unreacted 4-phenylphenol (pKa ~9.5) is quantitatively deprotonated and partitioned into the aqueous layer. If the organic layer yields a solid upon evaporation, it is definitively the O-alkylated product, eliminating the need for complex early-stage chromatography to confirm reaction success.
Reagents and Materials
-
Substrate: 4-Phenylphenol (1.0 equiv, 10 mmol, 1.70 g)
-
Electrophile: Benzyl bromide or primary alkyl bromide (1.2 equiv, 12 mmol)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol, 2.76 g) or Cesium Carbonate (Cs₂CO₃) 4.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (50 mL)
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylphenol (1.70 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).
-
Solvation & Deprotonation: Suspend the solids in 50 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation. The solution may take on a slight yellow tint.
-
Electrophile Addition: Slowly add the alkyl halide (12 mmol) dropwise via syringe. If using a highly reactive electrophile (like benzyl bromide), maintain the flask in a room-temperature water bath to control the mild exotherm.
-
Heating & Sₙ2 Propagation: Attach a reflux condenser and heat the reaction mixture to 80 °C (if using DMF) or 60 °C (if using MeCN) under a nitrogen atmosphere for 4 to 6 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The highly non-polar biphenyl ether product will elute significantly higher (Rf ~0.7) than the starting 4-phenylphenol (Rf ~0.3).
-
Quench & Self-Validating Workup: Once complete, cool the mixture to room temperature. Pour the reaction into 150 mL of ice-cold distilled water to precipitate the crude product and dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Phenol Scavenging: Wash the combined organic layers with 1M NaOH (2 × 50 mL). Critical Step: This removes any unreacted 4-phenylphenol. Follow with a brine wash (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude biphenyl ether can typically be purified by recrystallization from hot ethanol or via flash column chromatography to yield the pure white crystalline product.
References
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing - [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry - [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) - Organic-Synthesis.com -[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
Application Note & Protocol: Synthesis of 2-(4-Phenylphenoxy)butanoic Acid via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-phenylphenoxy)butanoic acid, a molecule of interest in medicinal chemistry and drug development. The protocol leverages the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] We detail the reaction mechanism, provide a validated step-by-step laboratory protocol, and discuss the critical parameters that influence reaction success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering both a practical methodology and the underlying scientific rationale for procedural choices. The synthesized class of compounds, phenoxyalkanoic and arylpropionic acid derivatives, have shown significant pharmacological potential as antihypertensive agents, endothelin antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4]
Introduction and Scientific Background
The synthesis of ethers from an organohalide and a deprotonated alcohol (alkoxide) is a cornerstone of modern organic chemistry, known as the Williamson ether synthesis.[1] This SN2 reaction is highly effective for preparing both symmetrical and asymmetrical ethers.[5] The target molecule, 2-(4-phenylphenoxy)butanoic acid, is synthesized by reacting 4-phenylphenol with 2-bromobutyric acid. This structure is of particular interest as it combines the biphenyl moiety, found in numerous bioactive compounds, with a butanoic acid side chain, a common feature in pharmacologically active molecules.[6]
The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 4-phenylphenol by a suitable base. This generates a phenoxide ion, which is a potent nucleophile.[5] The phenoxide then attacks the electrophilic carbon atom of 2-bromobutyric acid, which bears the bromine leaving group, in a bimolecular nucleophilic substitution (SN2) mechanism.[1] The result is the formation of a new carbon-oxygen bond, creating the desired ether linkage.
Reaction Scheme
Caption: Overall reaction for the synthesis of 2-(4-phenylphenoxy)butanoic acid.
Causality of Experimental Choices
A successful synthesis relies on the careful selection of reagents and conditions. The rationale behind the key parameters for this Williamson ether synthesis is outlined below.
-
Choice of Base: The acidity of a phenol's hydroxyl group (pKa ≈ 10) requires a sufficiently strong base for deprotonation to form the nucleophilic phenoxide ion. While very strong bases like sodium hydride (NaH) are effective, they necessitate strictly anhydrous conditions.[7] For this protocol, we select potassium hydroxide (KOH), a strong, cost-effective base that performs well in polar aprotic solvents and is easier to handle.[8] The base also neutralizes the carboxylic acid moiety of the 2-bromobutyric acid.
-
Solvent System: The SN2 mechanism is highly dependent on the solvent.[9] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal because they solvate the cation (K⁺) but leave the phenoxide nucleophile relatively "bare," enhancing its reactivity.[10] DMF is chosen for its high boiling point, allowing the reaction to be conducted at elevated temperatures to increase the rate, and its ability to dissolve all reactants.
-
Temperature and Reaction Time: Like most SN2 reactions, the rate is temperature-dependent. Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the reaction.[1] Reaction progress should be monitored (e.g., by Thin Layer Chromatography) to determine the optimal reaction time, which can range from several hours to overnight, to ensure completion without significant decomposition.[1][8]
Detailed Experimental Protocol
This protocol details the synthesis of 2-(4-phenylphenoxy)butanoic acid on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Notes |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | 10.0 | 1.70 g | Sigma-Aldrich | White, scaly solid.[11][12] |
| 2-Bromobutyric Acid | C₄H₇BrO₂ | 167.00 | 11.0 | 1.84 g | Alfa Aesar | Corrosive liquid. Handle with care. |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 30.0 | 1.68 g | Fisher Scientific | Caustic. Use at least 2 equivalents for the phenol and carboxylic acid, plus one for the HBr byproduct. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL | VWR | Anhydrous grade recommended. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed | J.T. Baker | 2 M aqueous solution for work-up. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~200 mL | VWR | For extraction. |
| Brine | NaCl(aq) | - | - | ~50 mL | Lab-prepared | Saturated NaCl solution. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | VWR | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylphenol (1.70 g, 10.0 mmol) and dimethylformamide (50 mL). Stir at room temperature until the solid is fully dissolved.
-
Base Addition: Carefully add potassium hydroxide (1.68 g, 30.0 mmol) to the solution. The mixture may warm slightly. Stir for 15-20 minutes to allow for the complete formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Add 2-bromobutyric acid (1.84 g, 11.0 mmol) to the reaction mixture dropwise using a syringe or pipette.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle. Allow the reaction to reflux for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting material (4-phenylphenol) and the reaction mixture. The reaction is complete when the 4-phenylphenol spot has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of water.
-
Acidify the aqueous solution to a pH of approximately 2 by slowly adding 2 M HCl.[13] A precipitate of the crude product should form.
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
-
Isolation and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford the pure 2-(4-phenylphenoxy)butanoic acid.
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Safety and Handling
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Bromobutyric Acid: Corrosive and a lachrymator. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Dimethylformamide (DMF): A skin and eye irritant. Handle in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Williamson ether synthesis provides an efficient and reliable route to 2-(4-phenylphenoxy)butanoic acid from commercially available starting materials. By carefully controlling the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This protocol offers a validated method that can be readily adopted by researchers in the field of drug discovery and organic synthesis for accessing this and structurally related molecules.
References
-
Williamson Ether Synthesis . (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
- 4-Phenylphenol synthesis. (n.d.). ChemicalBook. Retrieved from a general chemical supplier's website.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis . Master Organic Chemistry. Retrieved from [Link]
-
Williamson ether synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
-
The Williamson Ether Synthesis . (2022, November 13). Chemistry Steps. Retrieved from [Link]
-
Preparing Ethers . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
- An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid. (n.d.). Benchchem.
-
Wang, Y., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity . Bioorganic & Medicinal Chemistry, 23(5), 1037-1044. Retrieved from [Link]
- Brouwer, W. G., et al. (1989). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids. Google Patents (EP0334595A2).
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Retrieved from a general academic article repository.
-
4-Phenylphenol . (n.d.). In Wikipedia. Retrieved from [Link]
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes . Journal of Medicinal Chemistry, 55(8), 3756-3776. Retrieved from [Link]
-
Wang, H., et al. (2024). Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus . Molecules, 29(21), 4995. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Ester Prodrugs from 2-(1,1'-Biphenyl-4-yloxy)butanoic Acid for Enhanced Therapeutic Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation and characterization of ester prodrugs derived from the pharmacologically active parent molecule, 2-(1,1'-Biphenyl-4-yloxy)butanoic acid. The protocols detailed herein are designed to be robust and reproducible, offering a foundational framework for optimizing drug delivery and enhancing the therapeutic profile of this promising compound. We will explore various esterification strategies, delve into the critical aspects of reaction monitoring and purification, and outline a comprehensive analytical workflow for the definitive characterization of the resulting prodrugs.
Introduction: The Rationale for Prodrug Synthesis
The therapeutic efficacy of a drug molecule is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. Often, a promising active pharmaceutical ingredient (API) may exhibit suboptimal characteristics such as poor aqueous solubility, limited membrane permeability, or a rapid metabolic profile, which can hinder its clinical utility. Prodrug design represents a powerful and well-established strategy to overcome these limitations. By chemically modifying the parent drug into an inactive or significantly less active form, a prodrug is engineered to undergo biotransformation in vivo, releasing the active parent molecule at the desired site of action.[1][2]
2-(1,1'-Biphenyl-4-yloxy)butanoic acid is a compound of significant interest, with potential applications as a neprilysin (NEP) inhibitor for the treatment of cardiovascular diseases like hypertension and heart failure.[3] However, its carboxylic acid moiety can present challenges for oral absorption and cellular uptake due to its ionizable nature at physiological pH. The conversion of this carboxylic acid to a series of esters can effectively mask this polar group, thereby increasing its lipophilicity and potential for passive diffusion across biological membranes.[1][4] Upon absorption, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, regenerating the active 2-(1,1'-Biphenyl-4-yloxy)butanoic acid.[1][2]
This guide will provide detailed protocols for the synthesis of various ester prodrugs of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, offering insights into the selection of appropriate alcohols and coupling agents to achieve the desired physicochemical and pharmacokinetic profiles.
Strategic Considerations in Ester Prodrug Design
The selection of the ester promoiety is a critical decision that directly influences the key properties of the resulting prodrug. The following factors should be carefully considered:
-
Lipophilicity: The nature of the alcohol used for esterification will directly impact the lipophilicity of the prodrug. A systematic variation of the alkyl or aryl chain length and branching can be employed to fine-tune this property.[1]
-
Steric Hindrance: The steric bulk around the ester bond can influence the rate of enzymatic hydrolysis. More hindered esters may exhibit slower conversion to the parent drug, potentially leading to a more sustained release profile.
-
Aqueous Solubility: While increasing lipophilicity is often a primary goal, maintaining a degree of aqueous solubility is crucial for formulation and dissolution. The incorporation of polar functional groups within the ester promoiety can be explored to balance these properties.
-
Metabolic Stability: The ester promoiety should ideally be cleaved by common esterases to release the parent drug, while the promoiety itself should be non-toxic and readily cleared from the body.[2]
General Synthesis Workflow
The synthesis of ester prodrugs from 2-(1,1'-Biphenyl-4-yloxy)butanoic acid can be achieved through several well-established esterification methods. The general workflow is depicted below:
Figure 1: General workflow for the synthesis of ester prodrugs.
Detailed Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This method is a classic and highly effective procedure for the esterification of carboxylic acids with a wide range of alcohols.[5]
Materials:
-
2-(1,1'-Biphenyl-4-yloxy)butanoic acid
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (1.0 eq) in anhydrous DCM (0.1 M), add the desired alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield the desired ester prodrug.
Rationale for Key Steps:
-
DCC: Acts as a coupling agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
-
DMAP: Serves as a nucleophilic catalyst, accelerating the esterification reaction.[5]
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated intermediate and the DCC reagent.
-
Aqueous Workup: Removes unreacted starting materials, DMAP, and any water-soluble byproducts.
-
Column Chromatography: A crucial step to isolate the pure ester prodrug from any remaining starting materials or byproducts.
Protocol 2: Fischer-Speier Esterification
This is a straightforward and cost-effective method for producing esters, especially on a larger scale.[7]
Materials:
-
2-(1,1'-Biphenyl-4-yloxy)butanoic acid
-
Desired alcohol (in excess, also acts as solvent)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux for 4-24 hours. A Dean-Stark apparatus can be used to remove water and drive the equilibrium towards the product.[7]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Rationale for Key Steps:
-
Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by the alcohol.[8]
-
Excess Alcohol: Serves as both reactant and solvent, pushing the reaction equilibrium towards the ester product.[7]
-
Heating/Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Characterization of Ester Prodrugs
A thorough characterization of the synthesized ester prodrugs is essential to confirm their identity, purity, and stability.
Table 1: Analytical Techniques for Prodrug Characterization
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of ester bond formation. | Appearance of new signals corresponding to the ester promoiety and a downfield shift of the alpha-protons to the carbonyl group. Disappearance of the carboxylic acid proton signal. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the prodrug. | Observation of the molecular ion peak corresponding to the calculated mass of the ester prodrug. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. | A single, sharp peak for the pure prodrug with a purity of >95%. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups. | Appearance of a strong C=O stretching band for the ester (typically 1730-1750 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal properties. | A sharp endothermic peak corresponding to the melting point of the crystalline prodrug. |
Hypothetical Data for a Series of Ester Prodrugs
The following table presents hypothetical, yet realistic, data for a series of synthesized ester prodrugs of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid to illustrate the expected outcomes.
Table 2: Physicochemical Properties of Hypothetical Ester Prodrugs
| Ester Pro-moiety | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | LogP (calculated) | Melting Point (°C) |
| Methyl | 284.33 | 85 | >98 | 4.2 | 78-80 |
| Ethyl | 298.36 | 82 | >99 | 4.6 | 72-74 |
| Isopropyl | 312.39 | 75 | >97 | 5.0 | 85-87 |
| Benzyl | 360.43 | 78 | >98 | 5.8 | 92-94 |
In Vitro Hydrolysis Studies
To evaluate the potential for in vivo conversion, in vitro hydrolysis studies in simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, and human plasma) are crucial.[9]
Figure 2: Workflow for in vitro hydrolysis studies.
Conclusion
The synthesis of ester prodrugs of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid is a viable and strategic approach to potentially enhance its therapeutic properties. The protocols detailed in this guide provide a solid foundation for the successful preparation and characterization of these compounds. By systematically varying the ester promoiety and evaluating the resulting prodrugs, researchers can identify lead candidates with optimized pharmacokinetic profiles for further preclinical and clinical development.
References
-
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]
-
Decker, S. E., & You, L. (2023). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. bioRxiv. [Link]
-
Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
-
Bhusnure, O., Gholve, S., Giram, P., & Thonte, S. (2021). In vitro hydrolytic pattern of the ester prodrugs (4a–d) in 80% human plasma (pH 7.4). ResearchGate. [Link]
-
Angiolini, M., Gagliardi, S., La Vitola, P., & Puccini, M. (2020). Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. Molecules, 25(22), 5488. [Link]
-
Nardi, F., Cacciatore, I., & Di Stefano, A. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 772. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Piras, B., Sgarbi, N., & Zibana, N. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. International Journal of Molecular Sciences, 25(11), 6263. [Link]
-
Khan, I., & Zaib, S. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1835. [Link]
-
Kumar, S., & Kumar, S. (2018). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(1), 443-445. [Link]
-
Piras, B., Sgarbi, N., & Zibana, N. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PubMed. [Link]
-
Kumar, A., & Kumar, A. (2011). Synthesis and Pharmacological Evaluation of Some Dual-Acting Amino-alcohol Ester Derivatives of Flurbiprofen and 2-[1,1'-Biphenyl-4-yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity. Archiv der Pharmazie, 344(8), 535-544. [Link]
-
Piras, B., Sgarbi, N., & Zibana, N. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. PMC. [Link]
-
Piras, B., Sgarbi, N., & Zibana, N. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. ResearchGate. [Link]
-
Khan, I., & Zaib, S. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
Ksander, G. M., & Monteleone, M. G. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 163-169. [Link]
-
Fernando, W., & Martins, I. J. (2025). The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. Nutrients, 17(14), 2286. [Link]
- Bundgaard, H. (1988). Prodrug derivatives of carboxylic acid drugs.
-
Usha, R. T., & George, M. (2025). Computational insights into 2-(aminooxy)butanoic acid's potential as a therapeutic agent against Alzheimer's disease and Progesterone receptor. ResearchGate. [Link]
-
Mohan, R., & Ramaa, C. S. (2007). Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity. Indian Journal of Chemistry, 46B, 1164-1168. [Link]
-
Gerstmeier, J., & Garscha, U. (2016). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. ResearchGate. [Link]
Sources
- 1. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1988001615A1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-Assay Strategy for Screening 2-(biphenyl-4-yloxy)butanoic Acid for PPAR Agonist Activity
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2][3] The three main isotypes, PPARα, PPARγ, and PPARδ (also known as PPARβ), have distinct tissue distributions and physiological functions, making them attractive therapeutic targets for metabolic disorders such as dyslipidemia, type 2 diabetes, and atherosclerosis.[2][4][5] PPARα is highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney, and its activation typically leads to decreased triglyceride levels.[2][5] PPARγ is predominantly found in adipose tissue and is the molecular target for the insulin-sensitizing thiazolidinedione (TZD) class of drugs.[2][5] PPARδ is ubiquitously expressed and is involved in lipid homeostasis and energy utilization.[2]
The compound 2-(biphenyl-4-yloxy)butanoic acid belongs to a class of compounds with structural similarities to known PPAR agonists, such as fibrates, which are amphipathic carboxylic acids. This structural alert suggests the potential for interaction with the ligand-binding domain of PPARs. This application note provides a comprehensive, multi-tiered strategy for researchers to effectively screen 2-(biphenyl-4-yloxy)butanoic acid for its potential as a PPAR agonist, determine its isotype selectivity, and elucidate its functional activity in a cellular context.
Mechanism of PPAR Activation
Upon binding to a ligand, PPARs undergo a conformational change that facilitates the release of corepressor proteins and the recruitment of coactivator complexes.[2][4] This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR).[6][7][8] The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby initiating their transcription.[4][6][9] This signaling cascade is the fundamental mechanism by which PPAR agonists exert their physiological effects.
Caption: PPAR Signaling Pathway.
Screening Workflow
A hierarchical approach is recommended to efficiently screen 2-(biphenyl-4-yloxy)butanoic acid. This workflow progresses from initial binding assessment to functional cellular assays, providing a comprehensive profile of the compound's activity.
Caption: Screening Workflow for PPAR Agonist Activity.
Part 1: Ligand Binding Affinity
The initial step is to determine if 2-(biphenyl-4-yloxy)butanoic acid directly binds to the ligand-binding domain (LBD) of the PPAR isotypes. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust and high-throughput method for this purpose.[10][11]
Protocol: TR-FRET Competitive Binding Assay
This protocol is adapted from commercially available kits (e.g., LanthaScreen™ TR-FRET PPAR Competitive Binding Assays).[10][12][13]
1. Reagents and Materials:
-
GST-tagged human PPARα, PPARγ, and PPARδ LBDs
-
Terbium-labeled anti-GST antibody (Donor fluorophore)
-
Fluormone™ Pan-PPAR Green (Tracer; Acceptor fluorophore)
-
Test Compound: 2-(biphenyl-4-yloxy)butanoic acid, dissolved in DMSO
-
Positive Controls: GW7647 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ)
-
Assay Buffer
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible microplate reader
2. Procedure:
-
Prepare a serial dilution of the test compound and positive controls in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the serially diluted test compound or controls.
-
Add the Fluormone™ Pan-PPAR Green tracer to all wells.
-
Prepare a mix of the respective GST-PPAR-LBD and the Tb-anti-GST antibody. Add this mixture to the wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence emission at 495 nm (Terbium emission) and 520 nm (FRET signal) after a 100 µs delay.[10]
3. Data Analysis:
-
Calculate the TR-FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm.[10][11]
-
Plot the TR-FRET ratio against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer, by fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC50 | The concentration of a competing ligand that displaces 50% of a specific tracer from the receptor. |
| TR-FRET Ratio | (Emission at 520 nm) / (Emission at 495 nm) |
Part 2: Functional Transcriptional Activation
If binding is confirmed, the next crucial step is to assess whether this binding event translates into functional transcriptional activation in a cellular environment. A luciferase reporter gene assay is the gold standard for this measurement.[14][15][16]
Protocol: Dual-Luciferase® Reporter Assay
This protocol involves co-transfecting cells with two plasmids: one containing a PPAR-responsive element driving the expression of firefly luciferase, and another constitutively expressing Renilla luciferase for normalization.
1. Reagents and Materials:
-
Cell Line: HEK293T or HepG2 cells are commonly used.[14][15]
-
Plasmids:
-
Expression plasmid for full-length human PPARα, PPARγ, or PPARδ.
-
Reporter plasmid containing a PPRE driving firefly luciferase expression (e.g., pGL4.35).
-
Control plasmid for constitutive expression of Renilla luciferase (for normalization).
-
-
Transfection Reagent (e.g., Lipofectamine® 3000).
-
Cell Culture Medium (e.g., DMEM with 10% charcoal-stripped FBS).
-
Test Compound and Positive Controls.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
2. Procedure:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2-4 x 10⁴ cells/well.[15]
-
After 24 hours, co-transfect the cells with the PPAR expression plasmid, the PPRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 18-24 hours post-transfection.
-
Treat the transfected cells with serial dilutions of 2-(biphenyl-4-yloxy)butanoic acid or positive controls for 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
3. Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the "Fold Activation" by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control (DMSO).
-
Plot the Fold Activation against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
| Parameter | Description |
| EC50 | The concentration of an agonist that provokes a response halfway between the baseline and maximum response. |
| Fold Activation | (Normalized Luciferase Activity of Treated Sample) / (Normalized Luciferase Activity of Vehicle Control) |
Part 3: Confirmation of Target Gene Upregulation
To confirm that the observed transcriptional activation leads to the regulation of endogenous PPAR target genes, Quantitative Real-Time PCR (qPCR) is performed on a biologically relevant cell line.
Protocol: qPCR for PPAR Target Gene Expression
1. Reagents and Materials:
-
Cell Line: HepG2 (for PPARα) or differentiated 3T3-L1 adipocytes (for PPARγ) are suitable models.
-
Test Compound and Positive Controls.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR® Green qPCR Master Mix.
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-Time PCR System.
2. Target Gene Selection:
| PPAR Isotype | Target Gene | Function |
| PPARα | CPT1A (Carnitine Palmitoyltransferase 1A) | Fatty Acid Oxidation[9][17] |
| ACOX1 (Acyl-CoA Oxidase 1) | Peroxisomal Beta-Oxidation[9][17] | |
| PPARγ | FABP4 (Fatty Acid Binding Protein 4) | Fatty Acid Uptake & Storage |
| ADIPOQ (Adiponectin) | Insulin Sensitization | |
| PPARδ | ANGPTL4 (Angiopoietin-Like 4) | Lipid Metabolism |
| PDK4 (Pyruvate Dehydrogenase Kinase 4) | Glucose Metabolism[17] |
3. Procedure:
-
Plate cells (e.g., HepG2) and allow them to adhere.
-
Treat cells with the test compound at its EC50 concentration (and 10x EC50) for 24-48 hours. Include a vehicle control and a positive control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the selected target genes and a housekeeping gene.
4. Data Analysis:
-
Calculate the change in gene expression using the ΔΔCt method.
-
The results are expressed as fold change in mRNA expression relative to the vehicle-treated control cells.
Interpreting the Results
A comprehensive analysis of the data from all three assays will provide a clear profile of 2-(biphenyl-4-yloxy)butanoic acid.
-
Potent Binder and Activator: If the compound shows a low IC50 in the binding assay, a low EC50 in the reporter assay, and significant upregulation of target genes, it is a strong candidate for a PPAR agonist.
-
Selective Agonist: By comparing the IC50 and EC50 values across the three PPAR isotypes, the selectivity of the compound can be determined. For example, a much lower EC50 for PPARα compared to PPARγ and PPARδ would indicate a PPARα-selective agonist.[18]
-
Partial vs. Full Agonist: The maximal activation level in the reporter assay compared to a known full agonist can distinguish between partial and full agonism.[3] Partial agonists may offer therapeutic benefits with a reduced side-effect profile.[2]
-
Binder but not an Activator: If the compound binds to a PPAR isotype but does not induce reporter gene expression, it may be an antagonist. This would require further investigation with antagonist-mode assays.
This systematic screening cascade provides a robust framework for characterizing the interaction of novel compounds like 2-(biphenyl-4-yloxy)butanoic acid with the PPAR family, yielding critical data for drug discovery and development programs.
References
-
Mechanism of PPAR action. PPARs in response to ligand binding in the... - ResearchGate. Available at: [Link]
-
An overview on biological mechanisms of PPARs - PubMed. Available at: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation - Oxford Academic. Available at: [Link]
-
Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC. Available at: [Link]
-
TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart. Available at: [Link]
-
Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets | Circulation. Available at: [Link]
-
PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Available at: [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. Available at: [Link]
-
PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line PPAR 82838 - BPS Bioscience. Available at: [Link]
-
Luciferase reporter assay of PPAR activation in COS-7 cells.... - ResearchGate. Available at: [Link]
-
Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based. Available at: [Link]
-
Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC. Available at: [Link]
-
Human PPARα Reporter Assay Kit - Indigo Biosciences. Available at: [Link]
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed. Available at: [Link]
-
Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Available at: [Link]
-
Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC. Available at: [Link]
-
Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC. Available at: [Link]
-
Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) - MDPI. Available at: [Link]
-
PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - East China Normal University. Available at: [Link]
-
Peroxisome proliferator-activated receptor alpha - Wikipedia. Available at: [Link]
-
PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869) - OriGene Technologies. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. Available at: [Link]
-
PPAR agonist - Wikipedia. Available at: [Link]
-
2-([1,1'-Biphenyl]-4-yloxy)propanoic acid - MilliporeSigma. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC - PubMed Central. Available at: [Link]
-
2-(Biphenyl-4-yloxy)acetic acid - PMC. Available at: [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | Oncotarget. Available at: [Link]
-
Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions - PMC. Available at: [Link]
- US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents.
-
Structure-guided evolution of a 2-phenyl-4-carboxyquinoline chemotype into PPARα selective agonists: New leads for oculovascular conditions - PubMed. Available at: [Link]
Sources
- 1. An overview on biological mechanisms of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Meta-analysis of primary target genes of peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. TR-FRET PPAR gamma Competitive Binding Assay Kit, goat | Creative BioMart – Assay Kit [creativebiomart.net]
- 12. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 13. LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 18. Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Biphenyl-Based Matrix Metalloproteinase Inhibitors
Introduction: The Rationale for Targeting MMPs with Biphenyl-Based Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2] Under physiological conditions, their activity is exquisitely regulated. However, dysregulation of MMPs is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them compelling therapeutic targets.[2]
Biphenyl-based compounds have emerged as a promising class of MMP inhibitors. Their rigid backbone allows for the precise spatial orientation of substituents to interact with specific pockets within the MMP active site, particularly the deep S1' pocket, which is a key determinant of inhibitor selectivity.[3][4][5] Some biphenyl derivatives have been designed to chelate the catalytic zinc ion, a common mechanism for MMP inhibitors, while others achieve inhibition through non-zinc-binding interactions, potentially offering improved selectivity and reduced off-target effects.[3][6][7]
This guide provides a comprehensive suite of detailed protocols for the in vitro characterization of biphenyl-based MMP inhibitors. As a Senior Application Scientist, my goal is not just to provide steps but to illuminate the scientific reasoning behind them, ensuring your assays are robust, reproducible, and yield trustworthy data.
Part 1: Foundational Preparations - The Keys to a Successful Assay
Before embarking on any inhibitory assay, meticulous preparation of the core components is paramount. The quality of your data is directly dependent on the quality and handling of your reagents.
Handling and Solubilization of Biphenyl-Based Inhibitors
A significant challenge with many biphenyl compounds is their low aqueous solubility.[8][9] This property can introduce artifacts and lead to inaccurate potency measurements.[10]
Protocol: Preparation of Inhibitor Stock Solutions
-
Initial Solubilization: Dissolve the biphenyl-based inhibitor in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[11] DMSO is the solvent of choice for most poorly soluble compounds.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[11]
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of the inhibitor from the stock solution. It is critical to perform these dilutions in the specific assay buffer that will be used for the experiment.
Scientist's Notes (Causality & Trustworthiness):
-
Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds. However, it can also affect enzyme stability and activity.
-
Self-Validation: It is crucial to maintain a consistent final DMSO concentration across all wells (including controls) in your assay plate. This concentration should ideally be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[11] Always run a "vehicle control" containing the highest concentration of DMSO used in your inhibitor dilutions to ensure it does not independently affect enzyme activity.
Activation of Pro-MMPs - The "Cysteine Switch"
MMPs are typically synthesized and secreted as inactive zymogens (pro-MMPs).[1] Activation requires the disruption of an interaction between a cysteine residue in the pro-domain and the catalytic zinc ion, a mechanism known as the "cysteine switch".[1] For in vitro assays, this is commonly achieved chemically.
Protocol: Activation of Pro-MMPs with APMA
-
Reagent Preparation: Prepare a 10 mM stock solution of 4-aminophenylmercuric acetate (APMA) in 0.1 M NaOH. Neutralize this stock by diluting it at least 1:10 in the assay buffer just before use to a working concentration of 1-2 mM.[12][13]
-
Enzyme Incubation: Incubate the purified pro-MMP enzyme with the APMA working solution. The final APMA concentration and incubation time will vary depending on the specific MMP.
-
Stopping Activation (Optional but Recommended): For certain applications, particularly those involving trypsin for activation, the reaction should be stopped by adding a specific inhibitor like soybean trypsin inhibitor before proceeding.[13]
| Parameter | Recommended Condition | Rationale & Notes | Source(s) |
| MMP Source | Recombinant Human pro-MMP | Ensures high purity and consistency. | [1] |
| Activating Agent | APMA | Induces conformational change leading to auto-proteolysis. Handle with care as it is an organomercurial compound. | [1][12] |
| Final APMA Conc. | 0.5 - 2 mM | 1 mM is a common starting point. This must be optimized for each MMP lot. | [1] |
| Incubation Time | 1 - 24 hours | Varies by MMP. MMP-2 activates relatively quickly (1-4h), while MMP-9 may require longer. | [1][13] |
| Incubation Temp. | 37°C | Optimal temperature for most MMP activation. | [1] |
Part 2: Core Assay Protocols for Inhibitor Characterization
The following protocols provide robust methods for determining the potency and mechanism of your biphenyl-based inhibitors.
Fluorometric Assay for IC50 Determination using FRET Substrates
This is the most common high-throughput method for screening MMP inhibitors. It relies on Fluorescence Resonance Energy Transfer (FRET). A peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[14][15]
Principle of FRET-Based MMP Inhibition Assay
Caption: Workflow for calculating the IC50 value from kinetic fluorescence data.
Sample IC50 Data Table
| Inhibitor Conc. [nM] | log[Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 150.2 | 0.0 |
| 1 | 0 | 135.5 | 9.8 |
| 5 | 0.70 | 110.1 | 26.7 |
| 10 | 1.00 | 85.3 | 43.2 |
| 21 | 1.32 | 75.1 | 50.0 |
| 50 | 1.70 | 40.6 | 73.0 |
| 100 | 2.00 | 15.1 | 89.9 |
| 500 | 2.70 | 5.2 | 96.5 |
Gelatin Zymography for Visualizing Inhibition
Zymography is a powerful semi-quantitative technique that allows for the visualization of MMP activity, particularly for gelatinases like MMP-2 and MMP-9. I[16]t involves SDS-PAGE where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a renaturing buffer, allowing the MMPs to digest the gelatin. Areas of enzymatic activity appear as clear bands against a blue background after Coomassie staining.
[16][17]Protocol: Gelatin Zymography
-
Sample Preparation:
-
Mix your sample (e.g., activated MMP enzyme pre-incubated with or without your biphenyl inhibitor) with a non-reducing sample buffer. Do not boil the samples , as this will irreversibly denature the enzyme.
-
For cell culture studies, collect conditioned media (preferably serum-free) and concentrate it if necessary.
-
[15]2. Electrophoresis:
- Load samples onto a polyacrylamide gel containing 0.1% (w/v) gelatin.
- Run the gel at 4°C to prevent premature enzyme activity.
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS. [18] * Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) overnight at 37°C.
-
[18]4. Staining and Visualization:
- Stain the gel with 0.5% Coomassie Blue R-250 for 30-60 minutes.
- Destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. [15] * The presence of an effective inhibitor will result in a reduction or complete disappearance of the clear band corresponding to the target MMP.
Cell-Based Invasion Assay (Matrigel Transwell Assay)
To assess the inhibitor's efficacy in a more biologically relevant context, a cell-based invasion assay is essential. This assay measures the ability of invasive cells to degrade a basement membrane mimic (Matrigel) and migrate through a porous membrane.
[19][20]Protocol: Matrigel Invasion Assay
-
Preparation of Inserts:
-
Thaw Matrigel on ice. Dilute it with cold, serum-free medium to a final concentration of 200-300 µg/mL. [20] * Coat the top of 8.0 µm pore size transwell inserts with the diluted Matrigel solution (approx. 50-100 µL per insert).
-
Incubate at 37°C for at least 2-4 hours to allow the Matrigel to solidify. [19] * Rehydrate the Matrigel layer with serum-free medium for 30 minutes at 37°C before adding cells.
-
-
Cell Seeding and Treatment:
-
Harvest cells (e.g., a highly invasive cancer cell line like MDA-MB-231) that have been serum-starved overnight.
-
Resuspend cells in serum-free medium containing different concentrations of your biphenyl inhibitor or vehicle control (DMSO).
-
Add the cell suspension (e.g., 2.5 x 10⁴ cells) to the upper chamber of the Matrigel-coated inserts. [20] * In the lower chamber, add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invaded cells from the upper surface of the membrane with a cotton swab. [19] * Fix the invaded cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a solution like 0.1% Crystal Violet. [19] * Wash, air dry, and count the number of stained (invaded) cells in several fields of view using a microscope.
-
Workflow for Matrigel Invasion Assay
Caption: Step-by-step workflow for the cell-based Matrigel invasion assay.
Part 3: Ensuring Scientific Integrity - Controls and Troubleshooting
A protocol is only as good as its controls. Building a self-validating system is non-negotiable for producing trustworthy data.
| Assay Type | Positive Control | Negative Control | Vehicle Control | Key Validation Check |
| Fluorometric IC50 | Known broad-spectrum inhibitor (e.g., GM6001, Batimastat) | No enzyme (substrate only) | Highest concentration of DMSO used | Vehicle control shows <10% inhibition compared to no-vehicle control. Positive control shows expected potency. |
| Zymography | Recombinant active MMP loaded directly | Sample buffer only | Sample treated with DMSO vehicle | Clear bands of expected molecular weight for pro- and active MMP forms are visible in untreated lanes. |
| Invasion Assay | Untreated invasive cells | Non-invasive cell line (e.g., MCF-7) | Cells treated with DMSO vehicle | Significant invasion is seen in the untreated control. Vehicle control shows similar invasion levels. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| High variability in IC50 assay | Inhibitor precipitation due to low solubility. | Decrease the final assay concentration of the inhibitor. Ensure the DMSO concentration is consistent and as low as possible (<0.5%). Visually inspect for precipitation. |
| No inhibition observed in zymography | Inhibitor dissociation during electrophoresis/renaturation. | Confirm inhibitor activity using a solution-based assay (e.g., FRET). Ensure inhibitor is present during the development/incubation step. |
| Low signal in FRET assay | Incomplete activation of pro-MMP. | Optimize APMA concentration and incubation time. Verify activation using zymography, looking for a molecular weight shift. |
| Inconsistent cell invasion | Uneven Matrigel coating or variable cell health. | Ensure Matrigel is kept on ice and mixed gently. Use cells at a consistent passage number and confluency. |
References
-
Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. PubMed. Available at: [Link]
-
Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Taylor & Francis Online. Available at: [Link]
-
A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks. Available at: [Link]
-
Biphenyl substituted lysine derivatives as recognition elements for the matrix metalloproteinases MMP-2 and MMP-9. PubMed. Available at: [Link]
-
Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Current Protocols. Available at: [Link]
-
Structural Bases for Substrate and Inhibitor Recognition by Matrix Metalloproteinases. ResearchGate. Available at: [Link]
-
Design of a Novel FRET Substrate with a Long Wavelength Fluorophore for Detection of Matrix Metalloproteinases. Anaspec. Available at: [Link]
-
Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1. PMC. Available at: [Link]
-
Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. Available at: [Link]
-
Assay Methods: Cell Invasion Assay. Corning. Available at: [Link]
-
MMP9 Enzyme Assay - Protocol. Sandiego. Available at: [Link]
-
Detection of Matrix Metalloproteinases by Zymography. PMC. Available at: [Link]
-
The activation of pro-MMPs. ResearchGate. Available at: [Link]
-
A profiling platform for the identification of selective metalloprotease inhibitors. PubMed. Available at: [Link]
-
Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. PMC. Available at: [Link]
-
Construction of the FRET Pairs for the Visualization of Mitochondria Membrane Potential in Dual Emission Colors. ACS Publications. Available at: [Link]
-
FRET peptide-based immunocapture assay for MMP-9. ResearchGate. Available at: [Link]
-
Mechanism-Based Profiling of MMPs. PMC. Available at: [Link]
-
Definition of peptide inhibitors from a synthetic peptide library by targeting gelatinase B/matrix metalloproteinase-9 (MMP-9) and TNF-α converting enzyme (TACE/ADAM-17). Taylor & Francis Online. Available at: [Link]
-
Cells Assemble Invadopodia-Like Structures and Invade into Matrigel in a Matrix Metalloprotease Dependent Manner in the Circular Invasion Assay. PLOS One. Available at: [Link]
-
Influence of matrix-metalloproteinase inhibitor on the interaction between cancer cells and matrigel. Chinese Physics B. Available at: [Link]
-
Identification of functional matrix metalloproteinases using the technique of zymography. Jove. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Quest for selectivity in inhibition of matrix metalloproteinases. PubMed. Available at: [Link]
-
Genetically encoded FRET-based biosensor for imaging MMP-9 activity. PubMed. Available at: [Link]
-
Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. MDPI. Available at: [Link]
-
Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor. PMC. Available at: [Link]
-
MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]
-
Assay Troubleshooting. MB - About. Available at: [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]
-
Kinetic analysis of the inhibition of matrix metalloproteinases: lessons from the study of tissue inhibitors of metalloproteinases. PubMed. Available at: [Link]
-
Activity of biphenyl matrix metalloproteinase inhibitor BAY 12-9566 in a human breast cancer orthotopic model. PubMed. Available at: [Link]
-
Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. ResearchGate. Available at: [Link]
-
Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. PMC. Available at: [Link]
-
Structural insights into the binding of MMP9 inhibitors. PMC. Available at: [Link]
-
Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at: [Link]
-
IC50 Determination. edX. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quest for selectivity in inhibition of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Gelatin zymography protocol | Abcam [abcam.com]
- 17. tandfonline.com [tandfonline.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. corning.com [corning.com]
Coupling reagents for amide bond formation with 2-(biphenyl-4-yloxy)butanoic acid
Executive Summary
The synthesis of amides derived from 2-(biphenyl-4-yloxy)butanoic acid presents a distinct set of challenges in medicinal chemistry. Structurally analogous to MMP inhibitors (e.g., Prinomastat precursors) and PPAR agonists (e.g., Fenofibrate derivatives), this scaffold features a bulky biphenyl ether moiety and a stereogenic center at the
Core Challenges:
-
Steric Hindrance: The
-ethyl group and the bulky aryloxy substituent create significant steric crowding around the carbonyl carbon, retarding nucleophilic attack. -
Racemization Risk: The
-proton is highly acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group. Standard basic coupling conditions (e.g., EDC/DMAP or high equivalents of DIEA) frequently lead to enantiomeric erosion via an enolization mechanism.
This guide outlines three validated protocols designed to balance reactivity with stereochemical integrity, prioritizing Propylphosphonic Anhydride (T3P) as the reagent of choice for scalable, low-epimerization couplings.
Reagent Selection Matrix
The choice of coupling reagent must be dictated by the specific amine partner and the tolerance for racemization.
| Reagent | Mechanism Class | Rec. Solvent | Base | Racemization Risk | Scalability | Best For |
| T3P (50% in EtOAc/DMF) | Phosphonic Anhydride | EtOAc, 2-MeTHF | Pyridine / NMM | Very Low | High | Chiral acids , Process scale, Green chemistry |
| HATU | Uronium / Guanidinium | DMF, DMAc | DIEA / TMP | Moderate | Low/Med | Sterically hindered amines , HTS Library synthesis |
| IBCF (Isobutyl chloroformate) | Mixed Anhydride | THF, DCM | NMM / TEA | Low (at -15°C) | High | Cost-sensitive, simple primary amines |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the optimal protocol based on substrate properties.
Figure 1: Strategic decision tree for amide coupling of
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (T3P)
Application: High-yield synthesis of chiral amides; Process chemistry; Scale-up.
Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap for the carboxylate. It forms a mixed anhydride that reacts rapidly with amines but reacts slowly with the
Materials:
-
Acid: 2-(biphenyl-4-yloxy)butanoic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (2.5 – 3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step Procedure:
-
Dissolution: Charge the reaction vessel with the acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).
-
Note: If the amine is an HCl salt, add 1.0 equiv of NMM to neutralize it first.
-
-
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv).
-
Expert Tip: Pyridine is preferred over TEA/DIEA for T3P couplings as it minimizes base-catalyzed epimerization.
-
-
Activation: Dropwise add the T3P solution (1.5 equiv) over 5–10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Check by HPLC/TLC. If conversion is <90% after 4h, add 0.5 equiv T3P and stir for an additional 2h.
-
-
Workup (Self-Validating):
-
Add water (equal volume).
-
Separate phases. Wash organic layer with 1M HCl (to remove pyridine/excess amine), then sat. NaHCO3 (to remove unreacted acid/T3P byproducts), and finally Brine.
-
Dry over MgSO4 and concentrate.
-
-
Yield Expectation: 85–95%.
Protocol B: High-Throughput / Difficult Amines (HATU)
Application: Library synthesis; Coupling with electron-deficient anilines or sterically hindered secondary amines. Rationale: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester). While faster, the high reactivity and requirement for stronger bases (DIEA) increase racemization risk.
Materials:
-
Acid: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Reagent: HATU (1.1 – 1.2 equiv)
-
Base: 2,4,6-Collidine (Sym-collidine) or DIEA (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Immediately add Collidine (2.0 equiv). Stir for 1–2 minutes.
-
Expert Tip: Use Collidine instead of DIEA/TEA for chiral substrates. It is a weaker base that is sufficient for HATU activation but less likely to deprotonate the
-carbon.
-
-
Coupling: Add the amine (1.2 equiv).
-
Reaction: Stir at Room Temperature for 1–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash extensively with water/LiCl (5%) solution to remove DMF.
-
Standard acid/base wash as in Protocol A.
-
Mechanism of Action & Stereochemical Control
Understanding why T3P is superior requires looking at the activation complex.
Figure 2: Kinetic control in T3P coupling. The rate of amine attack (
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of | Switch to HATU (Protocol B) or increase T3P to 3.0 equiv and heat to 40°C. |
| Racemization | Base strength too high (pKa > 10). | Switch from DIEA/TEA to Pyridine or Collidine. Reduce reaction time. |
| Incomplete Conversion | Poor solubility of Biphenyl moiety. | Use DMF/DCM mixtures. Ensure acid is fully dissolved before adding reagent. |
| Sticky Impurities | Urea byproducts (if using EDC/DCC). | Switch to T3P (water-soluble byproducts). |
Analytical Check (HPLC):
-
Column: Chiralcel OD-H or AD-H (for chiral purity assessment).
-
Mobile Phase: Hexane/IPA (isocratic).
-
Detection: UV at 254 nm (strong absorption by biphenyl).
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Patterson, J. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Sigma-Aldrich/Merck Technical Bulletin. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][3][4][5][6] Journal of the American Chemical Society. Link
-
Zapico, J. M., et al. (2011).[7] Potent "clicked" MMP2 inhibitors: synthesis, molecular modeling and biological exploration. Organic & Biomolecular Chemistry. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. jpt.com [jpt.com]
- 7. Potent "clicked" MMP2 inhibitors: synthesis, molecular modeling and biological exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(1,1'-Biphenyl-4-yloxy)butanoic Acid Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 2-(1,1'-Biphenyl-4-yloxy)butanoic acid is a critical aryloxyalkanoic acid derivative, sharing structural homology with widely utilized fibrates and NSAIDs such as fenbufen[1].
The standard synthetic route relies on a Williamson ether synthesis, coupling 4-phenylphenol (biphenyl-4-ol) with an
Reaction Workflow & Troubleshooting Logic
Reaction workflow and troubleshooting logic for optimizing Williamson ether synthesis yield.
Mechanistic Causality: Why Does the Yield Drop?
Before diving into the FAQs, it is crucial to understand the chemical physics dictating this reaction. The electrophile, ethyl 2-bromobutanoate, is a secondary alkyl halide . The
-
The E2 vs. S
2 Competition: Secondary alkyl halides are highly susceptible to competitive E2 elimination[3]. If the base is too strong (e.g., NaH, NaOH) or the temperature is too high, the base will deprotonate the -carbon instead of attacking the -carbon. This yields ethyl crotonate (a volatile alkene) and leaves the 4-phenylphenol unreacted[4]. -
The Finkelstein Advantage: To favor the S
2 pathway without increasing the temperature, we must make the electrophile more reactive. The addition of catalytic Potassium Iodide (KI) facilitates an in situ halogen exchange (Finkelstein reaction). The transiently formed ethyl 2-iodobutanoate features a superior leaving group, drastically lowering the S 2 activation energy and allowing the etherification to proceed rapidly at milder temperatures[5],[6].
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak for unreacted 4-phenylphenol and a volatile byproduct, but very little product. What went wrong? A1: You are observing classic E2 elimination. The volatile byproduct is ethyl crotonate. To resolve this, abandon strong bases like NaH or NaOH. Switch to a milder, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃, and strictly cap your reaction temperature at 60°C[4].
Q2: I switched to K₂CO₃ at 60°C, but the reaction stalls at 60% conversion even after 24 hours. How do I drive it to completion?
A2: The S
Q3: Why should I use ethyl 2-bromobutanoate instead of reacting 4-phenylphenol directly with 2-bromobutanoic acid?
A3: Using the free acid requires the formation of a dianion (deprotonating both the phenol and the carboxylic acid). The resulting carboxylate drastically reduces the electrophilicity of the adjacent
Q4: I have trace amounts of unreacted 4-phenylphenol in my final product. Column chromatography is tedious; is there a better way to separate them? A4: Yes, exploit their thermodynamic pKa differences. 2-(1,1'-Biphenyl-4-yloxy)butanoic acid has a pKa of ~4.5, while 4-phenylphenol has a pKa of ~9.5. During the aqueous workup, adjust the pH to exactly 8.0. At this pH, the product is a water-soluble carboxylate salt, while the unreacted phenol is fully protonated and lipophilic. A simple ethyl acetate wash will extract 100% of the phenol impurity, leaving pure product in the aqueous layer.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters, the S
| Base | Solvent | Temp (°C) | Additive | S | Isolated Yield (%) |
| NaOH | EtOH | 80 | None | 20 : 80 | 15% |
| K₂CO₃ | DMF | 80 | None | 50 : 50 | 45% |
| K₂CO₃ | DMF | 60 | None | 80 : 20 | 72% |
| K₂CO₃ | DMF | 60 | KI (0.2 eq) | 98 : 2 | 92% |
Validated Experimental Protocol (Self-Validating System)
This protocol is designed with built-in physical and chemical checkpoints to ensure the reaction is proceeding correctly at every stage.
Phase 1: Finkelstein-Assisted Williamson Ether Synthesis
-
Preparation: Charge a flame-dried round-bottom flask with 4-phenylphenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol).
-
Solvation: Add 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes to allow phenoxide formation.
-
Self-Validation Check: The solution will transition from clear to a slight yellow tint, confirming the deprotonation of the phenol.
-
-
Catalysis & Alkylation: Add anhydrous KI (0.2 eq, 2 mmol) followed by the dropwise addition of ethyl 2-bromobutanoate (1.1 eq, 11 mmol).
-
Heating: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 12 hours.
-
Self-Validation Check: A fine white precipitate (KBr) will begin to form within the first 2 hours, physically validating that the S
2 displacement is actively occurring.
-
-
Quench: Cool to room temperature, dilute with 50 mL of water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the crude ester.
Phase 2: Saponification & pKa-Driven Purification
-
Hydrolysis: Dissolve the crude ester in 20 mL of THF/MeOH (1:1). Add 10 mL of 2M aqueous NaOH. Stir at 50°C for 4 hours.
-
Self-Validation Check: Spot the mixture on a TLC plate (Hexanes/EtOAc 8:2). The ester spot (Rf ~0.6) must completely disappear, leaving only a baseline spot (the carboxylate salt).
-
-
Solvent Removal: Concentrate the mixture under vacuum to remove the THF and MeOH, leaving only the alkaline aqueous layer.
-
Selective Impurity Extraction (Critical Step): Dilute the aqueous layer with 20 mL of water. Using 1M HCl, carefully adjust the aqueous solution to pH 8.0 (verify with a calibrated pH meter or high-resolution pH paper). Wash this aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Self-Validation Check: This organic wash removes any unreacted 4-phenylphenol (pKa 9.5). The target product (pKa ~4.5) remains entirely in the aqueous phase.
-
-
Product Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl until the solution reaches pH 2.0 .
-
Self-Validation Check: A dense, white precipitate of pure 2-(1,1'-Biphenyl-4-yloxy)butanoic acid will crash out of solution immediately upon crossing pH 4.5.
-
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry overnight in a vacuum oven at 45°C.
References
1.[1] Design, synthesis, docking, QSAR, ADME studies and pharmacological evaluation of biphenyl-2-oxadiazoles as anti-inflammatory agents - ResearchGate -1 2.[2] Shenyang Research Institute of Chemical Industry - Shenyang, Liaoning, China - ChemicalRegister.com - 2 3.[3] 4-Fluoro-3-nitrophenol | 2105-96-6 - Benchchem - 3 4.[4] Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds - Benchchem - 4 5.[5] Synthesis and characterisation of novel calamitic liquid crystalline compounds - Taylor & Francis Online - 5 6.[6] Amine to Halogen Exchange Enables an Amine-Acid Etherification - ChemRxiv - 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Shenyang Research Institute of Chemical Industry - Shenyang, Liaoning, China @ ChemicalRegister.com [chemicalregister.com]
- 3. 4-Fluoro-3-nitrophenol | 2105-96-6 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Poor Solubility of Biphenyl Acids
Introduction: The "Biphenyl Paradox"
Biphenyl acids (e.g., Biphenyl-4-carboxylic acid , Flurbiprofen , Diflunisal ) present a classic physicochemical challenge in aqueous experimentation. While they possess an ionizable carboxylic acid group (hydrophilic), the bulk of the molecule consists of two aromatic rings (hydrophobic).
This creates a "tug-of-war":
-
High Lattice Energy: The planar biphenyl rings stack efficiently in the solid state, leading to high melting points (>200°C for biphenyl-4-carboxylic acid) and high energy required to break the crystal lattice.
-
Hydrophobicity: Even when ionized, the large non-polar surface area drives self-association and precipitation in water, especially in high-ionic-strength buffers like PBS.
This guide provides field-proven protocols to overcome these barriers without compromising assay integrity.
Decision Framework: Selecting a Solubilization Strategy
Before mixing reagents, determine the tolerance of your downstream application. Use this decision tree to select the optimal method.
Caption: Decision matrix for selecting solubilization methods based on assay sensitivity and concentration requirements.
Core Protocols
Method A: pH Adjustment (The Ionization Trap)
Best for: Analytical standards, low-concentration chemical assays. Mechanism: The pKa of biphenyl-4-carboxylic acid is approximately 4.19 [1].[1][2][3][4] According to the Henderson-Hasselbalch equation, solubility increases logarithmically as pH rises above the pKa.
The Trap: Many researchers assume pH 7.4 is sufficient. However, for lipophilic acids, the intrinsic solubility of the neutral form is so low that even at pH 7.4, the concentration of the ionized form may not reach desired levels (e.g., 10 mM) before the solubility product (
Protocol:
-
Suspend the solid acid in water (it will float/clump).
-
Add 1.0 M NaOH or KOH dropwise with stirring until the solution clears.
-
Critical Step: Verify the final pH. It must be ≥ 2 units above the pKa (Target pH > 6.5).
-
Dilute with buffer. Warning: Adding strong buffers (like 10x PBS) can cause immediate reprecipitation due to ionic strength shock.
Method B: The "Cosolvent Spike" (DMSO/Ethanol)
Best for: High-throughput screening (HTS), robust enzymatic assays. Mechanism: DMSO disrupts the water structure and solvates the aromatic rings.
Protocol:
-
Stock Prep: Dissolve the biphenyl acid in 100% anhydrous DMSO to create a 1000x stock (e.g., 100 mM).
-
Note: Biphenyl acids are highly soluble in DMSO (>100 mg/mL) [2].
-
-
Dilution:
-
Place the aqueous buffer in a vortexing tube.
-
Slowly inject the DMSO stock into the center of the vortexing buffer.
-
Do not add buffer to the DMSO stock; this causes local high water concentration and immediate precipitation.
-
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays to avoid interference [3].
Method C: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies, sensitive cell cultures, preventing precipitation over time. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic biphenyl rings enter the CD cavity, while the hydrophilic exterior keeps the complex soluble in water [4].
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or buffer.
-
Add the biphenyl acid solid to this solution.
-
Energy Input: Sonicate for 30–60 minutes or stir overnight at room temperature. The solution should become clear.
-
Filter sterilize (0.22 µm). This solution is thermodynamically stable and resistant to precipitation upon dilution.
Quantitative Data & Compatibility
Table 1: Solubility Profile of Biphenyl-4-carboxylic Acid
| Solvent / Medium | Solubility (Approx.)[3][4][5][6][7][8][9][10] | Notes |
| Water (pH 3) | < 0.1 mM | Practically insoluble (protonated form). |
| PBS (pH 7.4) | 0.5 - 2.0 mM | Limited by "salting out" and lipophilicity. |
| Ethanol | > 100 mM | Good organic solvent. |
| DMSO | > 200 mM | Excellent stock solvent. |
| 20% HP-β-CD | 10 - 50 mM | Best aqueous system; forms soluble inclusion complex. |
Table 2: Assay Compatibility Guide
| Method | Cell Culture | Enzymatic Assay | HPLC/LC-MS |
| DMSO Spike | Caution: Toxic >0.5%. | Good: Check enzyme tolerance. | Good: Compatible with Reverse Phase. |
| pH Adjustment | Good: If pH stays physiological. | Good: If ionic strength is controlled. | Caution: Buffer salts may precipitate in MS source. |
| Cyclodextrins | Excellent: Non-toxic, improves bioavailability. | Caution: CD may encapsulate substrate/inhibitor. | Caution: CD elutes early; may interfere with detection. |
Troubleshooting FAQ
Q1: My compound dissolved in DMSO, but "crashed out" immediately when I added it to PBS. Why? A: This is the "Solvent Shift" effect. The solubility drops exponentially when the dielectric constant changes from DMSO (~47) to Water (~80).
-
Fix: Use warm PBS (37°C) for dilution. Cold buffers accelerate precipitation. Alternatively, switch to Method C (Cyclodextrins) to shield the hydrophobic rings.
Q2: Can I use Tween-80 or Triton X-100 instead of Cyclodextrins? A: Yes, surfactants (0.1% - 1.0%) can solubilize biphenyl acids via micelle formation. However, surfactants are often lytic to cells and can cause foaming in automated liquid handlers. Cyclodextrins are generally safer for biological systems [5].
Q3: I see a "haze" in my solution. Is it safe to filter it? A: No. The haze is your compound precipitating. Filtering it removes the active ingredient, effectively lowering your concentration to unknown levels.
-
Fix: You must re-solubilize (add more cosolvent, adjust pH, or sonicate) until clear before filtering.
Q4: How does the counter-ion affect solubility? A: Significant impact. Potassium salts of biphenyl acids are generally more soluble than Sodium salts due to the larger hydration radius of the potassium ion. If using Method A, try KOH instead of NaOH.
References
-
ChemicalBook. 4-Biphenylcarboxylic acid Properties and pKa.Link
-
BenchChem. Solubility Profile of Biphenyl Acids and Solvent Selection.Link
-
ThermoFisher Scientific. HPLC Troubleshooting: Precipitation of Buffers and Samples.Link
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
National Institutes of Health (NIH). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.Link
Sources
- 1. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 4-Biphenylcarboxylic acid price,buy 4-Biphenylcarboxylic acid - chemicalbook [chemicalbook.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
Technical Support Center: Purification of Ether Synthesis Mixtures from 4-Phenylphenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 4-phenylphenol from ether synthesis reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Foundational Principles for Separation
Successful purification hinges on exploiting the distinct physicochemical differences between the starting phenol and the desired ether product. The most significant difference is the presence of an acidic hydroxyl group on 4-phenylphenol, which is absent in the ether product.
The Key to Separation: Acidity
4-Phenylphenol is a weak acid with a pKa of approximately 9.5.[1][2][3] This acidity is the cornerstone of the most effective and common purification technique: alkaline extraction. By treating the crude reaction mixture with an aqueous base (like sodium hydroxide), the acidic phenol is deprotonated to form its corresponding sodium phenoxide salt.
This transformation dramatically alters its solubility. While 4-phenylphenol itself has very low solubility in water (about 0.7 g/L), its sodium salt is ionic and readily dissolves in the aqueous phase.[4][5] The desired ether product, lacking an acidic proton, remains neutral and stays dissolved in the organic solvent. This allows for a clean separation using a simple liquid-liquid extraction.
Comparative Physical Properties
The following table summarizes the key differences that inform our purification strategy.
| Property | 4-Phenylphenol (Starting Material) | Typical Aryl Ether (Product) | Rationale for Separation |
| pKa | ~9.5[1][2][5][6] | Not Applicable (No acidic proton) | The acidic nature allows for selective deprotonation and extraction into an aqueous base. |
| Melting Point (°C) | 164-166[2][7][8] | Varies, but often lower if alkylated | Can be exploited for purification by recrystallization if both are solids with different solubilities. |
| Boiling Point (°C) | ~321-323[5][7][9] | Varies | Distillation is only feasible if there is a very large difference in boiling points, which is often not the case. |
| Solubility | Soluble in organic solvents and aqueous alkali.[1][5][7] | Generally soluble only in organic solvents. | The differential solubility in aqueous base is the primary method for separation. |
| Polarity | Moderately polar[9] | Generally less polar than the phenol | This difference is exploited in column chromatography. |
Section 2: Troubleshooting and Purification Strategy
This section is designed in a question-and-answer format to address the specific issues you might encounter during the purification process.
Q1: My initial workup is complete, but analysis (TLC, NMR) shows a large amount of unreacted 4-phenylphenol. What is the most efficient first step to remove it?
Answer: The most efficient first step is a liquid-liquid extraction with an aqueous alkaline solution.
This exploits the acidic nature of the phenol as discussed previously. By washing your organic solution (e.g., in diethyl ether, ethyl acetate) with a base like 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), you will selectively convert the 4-phenylphenol into its water-soluble phenoxide salt, pulling it out of the organic layer.
Workflow for Post-Synthesis Purification
Caption: General purification workflow after ether synthesis.
Q2: I performed the alkaline wash, but I'm still seeing residual phenol. What went wrong?
Answer: This can happen for a few reasons. Here’s how to troubleshoot:
-
Incomplete Extraction: One wash may not be enough, especially if the concentration of phenol is high. Repeat the alkaline wash 2-3 times with fresh aqueous base to ensure complete removal.
-
Base Strength: While NaOH or KOH are standard, a weaker base like sodium bicarbonate (NaHCO₃) is generally not strong enough to deprotonate 4-phenylphenol effectively. The pKa of carbonic acid is ~6.4, which is lower (more acidic) than that of 4-phenylphenol (~9.5). For an acid-base reaction to favor the products, the base's conjugate acid should have a higher pKa than the acid being deprotonated.
-
Emulsion Formation: Vigorous shaking can sometimes create a stable emulsion at the interface, trapping the organic layer and preventing clean separation. If an emulsion forms, try letting the funnel sit for a while, gently swirling it, or adding a small amount of brine (saturated NaCl solution) to help break the emulsion.
Q3: The alkaline wash removed most of the phenol, but I need my ether to be exceptionally pure for my next step. What should I do?
Answer: For achieving high purity, your best options are flash column chromatography or recrystallization.
-
Flash Column Chromatography: This is the most common method for final purification in a research setting.[10] Since the ether product is typically less polar than the starting phenol, it will elute faster from a silica gel column. You can monitor the separation by TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the two spots.[11]
-
Recrystallization: If your ether product is a solid, recrystallization can be an excellent and scalable purification method.[12] The goal is to find a solvent or solvent system in which the ether has high solubility at high temperatures but low solubility at low temperatures, while the residual 4-phenylphenol remains in solution or has a different solubility profile.[13]
Q4: My product and the starting phenol have very similar Rf values on TLC. Is chromatography still a viable option?
Answer: Yes, but it will be more challenging. A small difference in Rf can still be exploited.
-
Optimize Your Solvent System: Test a variety of solvent systems with different polarities. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/pentane system can improve separation.[11]
-
Use a Shallow Gradient: If using an automated flash system, run a very shallow solvent gradient to maximize the resolution between the two compounds.[14]
-
Increase Column Length/Decrease Particle Size: For difficult separations, using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation, though this will also increase the back pressure and run time.
Section 3: Detailed Experimental Protocols
Protocol 1: Alkaline Extraction to Remove 4-Phenylphenol
This protocol describes the standard procedure for removing acidic impurities following a typical ether synthesis workup.
Mechanism of Alkaline Extraction
Caption: Phenol moves to the aqueous phase upon deprotonation.
Methodology:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
First Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, and invert it gently a few times to vent any pressure. Then, shake for 30-60 seconds.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium 4-phenylphenoxide) and set it aside.[15]
-
Repeat: Repeat steps 2 and 3 one or two more times with fresh 1 M NaOH solution to ensure complete removal of the phenol.
-
Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove bulk water from the organic layer and aids in breaking any minor emulsions.[16][17]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude ether product, now largely free of 4-phenylphenol.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes that alkaline extraction has removed the bulk of the 4-phenylphenol, but trace amounts remain.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system by thin-layer chromatography (TLC). The goal is to find a solvent mixture (e.g., 10% Ethyl Acetate in Hexane) where the ether product has an Rf value of ~0.3-0.4 and is well-separated from the 4-phenylphenol spot (which will be more polar, thus having a lower Rf).
-
Column Packing: Select an appropriately sized silica gel column for the amount of material you are purifying. Pack the column using the "slurry method" with your chosen eluent.[18]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[18]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or a pump) to begin eluting the compounds.[10]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC, spotting from each fraction to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ether product.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which purification method is best for large-scale (multi-gram) reactions?
-
A: Alkaline extraction is highly effective and scalable for removing the bulk of 4-phenylphenol. For final purification of a solid product on a large scale, recrystallization is often more practical and economical than chromatography.
-
-
Q: How can I definitively confirm that all the 4-phenylphenol has been removed?
-
A: ¹H NMR spectroscopy is the most definitive method. The characteristic broad singlet for the phenolic -OH proton will be absent in the spectrum of the pure product. Additionally, the aromatic signals for the product should be clean and integrate to the correct proton count. High-resolution TLC against a standard of 4-phenylphenol is also a very sensitive method to check for trace impurities.
-
-
Q: My ether product is sensitive to strong bases. Is there an alternative to NaOH extraction?
-
A: If your product is base-sensitive, you can use a milder base like potassium carbonate (K₂CO₃). A saturated aqueous solution of K₂CO₃ is basic enough to deprotonate the phenol but may be less likely to cause degradation of sensitive functional groups. Alternatively, if the product is stable, chromatography without a prior base wash is an option, although it will require more silica and solvent.
-
References
-
Solubility of Things. (n.d.). 4-Phenylphenol. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Phenylphenol. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). 4-Phenylphenol with CAS 92-69-3. Retrieved February 15, 2026, from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 4-Phenylphenol CAS:92-69-3. Retrieved February 15, 2026, from [Link]
-
ChemBK. (2022, October 16). 4-Phenylphenol. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Valeur, E., & Roche, D. (2008). Efficient, Mild, Parallel and Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Tetrahedron Letters, 49, 4182-4185.
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 15, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]
- Barchan, D. (2001). A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry, 66(26), 9044-9046.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]
- dos Santos, J. C. S., et al. (2020). A Novel and Simpler Alkaline Hydrolysis Methodology for Extraction of Ferulic Acid from Brewer's Spent Grain and its (Partial) Purification through Adsorption in a Synthetic Resin. PMC.
-
Musliner, W. J., & Gates, J. W. Jr. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]
-
OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved February 15, 2026, from [Link]
- Craig, R. L. (1969). Purification of ethers. U.S.
- Wang, X., et al. (2021). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. PMC.
-
Organic Syntheses Procedure. (n.d.). 2-Methoxydiphenyl ether. [Link]
- Sumitomo Chemical Co. (1977). Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent.
- Jasperse, C. (n.d.). Column, Combiflash, and TLC. Chem 355. Concordia College.
-
Barchan, D. (2001). A New Method for the Preparation of Aryl Vinyl Ethers. The Journal of Organic Chemistry. [Link]
-
University of Rochester Chemistry Department. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Mol-Instincts. (n.d.). 4-Phenylphenol 92-69-3 wiki. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). Remove Sticky Reagents. Retrieved February 15, 2026, from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
- Standard Oil Co. (1957). Process for extraction of phenol from aqueous mixtures. U.S.
- International Institute of Engineers and Researchers. (2021, May 29).
- Semantic Scholar. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
-
YouTube. (2016, June 6). Benzhydrol (recrystallisation). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 4-Phenylphenol CAS#: 92-69-3 [m.chemicalbook.com]
- 3. 4-Phenylphenol price,buy 4-Phenylphenol - chemicalbook [chemicalbook.com]
- 4. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 5. unilongindustry.com [unilongindustry.com]
- 6. webqc.org [webqc.org]
- 7. 4-Phenylphenol | 92-69-3 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 11. Chromatography [chem.rochester.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
Technical Support Center: HPLC Optimization for Biphenyl Ether Atropisomers
Current Status: Online Ticket ID: #BPH-ETHER-ISO-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The Atropisomer Challenge
Biphenyl ethers present a unique chromatographic challenge: Atropisomerism . Unlike point chirality (carbon centers), the chirality in these molecules arises from restricted rotation around the central C-C or C-O-C axis.
Critical Insight: The stability of this separation is thermodynamically governed.[1] If the rotational energy barrier (
Module 1: Method Development Protocol
Do not rely on generic screening gradients. Follow this targeted 3-Phase Protocol designed specifically for axially chiral ethers.
Phase 1: The "Magic 4" CSP Screening
Biphenyl ethers interact best with polysaccharide-based phases via dipole-dipole and
Primary Screen (Normal Phase):
-
Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 10°C (Start cold to freeze rotation).
| Priority | CSP Type | Commercial Equivalent (Examples) | Why it works for Biphenyl Ethers |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, IA, Lux Amylose-1 | High success rate due to helical groove fit for aromatic wings. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, IB, Lux Cellulose-1 | Often provides complementary selectivity to Amylose. |
| 3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC, Lux Cellulose-2 | Chlorinated phases offer unique dipole interactions for ether oxygens. |
| 4 | Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG, Lux Amylose-2 | "Recycle" phase; good for separating meta-substituted biphenyls. |
Phase 2: Mobile Phase Tuning
Once a "hit" (partial separation) is found, optimize the alcohol modifier.
-
The Ether Rule: Biphenyl ethers often resolve better with 2-Propanol (IPA) than Ethanol. IPA is bulkier and forms a "solvent sheath" that enhances the chiral recognition groove.
-
The "Polar Organic" Alternative: If solubility in Hexane is poor, switch to 100% Methanol or 100% Ethanol using Immobilized phases (IA, IB, IC). This often alters the elution order.
Phase 3: The Temperature Study (Mandatory)
You must validate that your separation is physical, not just kinetic.
-
Run the separation at 5°C, 15°C, 25°C, and 35°C.
-
Pass Criteria: Resolution (
) remains stable or improves at lower T. -
Fail Criteria: Peaks merge or baseline rises between peaks at higher T (see Troubleshooting).
Module 2: Visualizing the Workflow
The following logic gate ensures you do not waste time on "dead-end" methods.
Figure 1: Decision tree for optimizing biphenyl ether separations, prioritizing temperature validation.
Module 3: Troubleshooting & FAQs
Q1: My peaks are separated, but the baseline between them never returns to zero. It looks like a "Batman" silhouette. What is this?
Diagnosis: On-column Enantiomerization.
Mechanism: The rotational barrier of your biphenyl ether is likely low (
-
Drop the Temperature: Go immediately to 5°C or 0°C. This raises the energy barrier relative to the thermal energy (
), "freezing" the rotation. -
Increase Flow Rate: Faster elution gives the molecules less time to rotate while on the column.
Q2: I have good selectivity ( ) but poor resolution ( ). The peaks are tailing.
Diagnosis: Non-specific interactions (Silanol activity).[3] The Fix:
-
Add a Basic Modifier: Even for ethers, trace acidity on the silica support can cause tailing. Add 0.1% Diethylamine (DEA) to the Hexane/Alcohol mobile phase.
-
Switch Column Backbone: If using a coated phase (e.g., AD-H), switch to an immobilized phase (e.g., IA). Immobilized phases often have different silica treatments that reduce tailing.
Q3: My retention times are drifting shorter with every injection.
Diagnosis: Thermal equilibration or Solvent Evaporation. The Fix:
-
Check the Solvent: Hexane is highly volatile. If your mobile phase is pre-mixed in an open flask, the Hexane evaporates, increasing the Alcohol % and shortening retention. Always use capped bottles or on-line mixing.
-
Check the Oven: Atropisomer separations are incredibly temperature-sensitive. A drift of 1°C can shift retention significantly. Ensure your column oven is calibrated.
Module 4: Advanced Analysis (Thermodynamics)
To scientifically prove you are separating atropisomers, perform a Van't Hoff Analysis .
-
Measure the retention factor (
) and selectivity ( ) at 4 different temperatures (in Kelvin). -
Plot
vs . -
Interpretation:
-
Linear Plot: The separation mechanism is constant (Enthalpy driven).
-
Non-Linear/Curve: The conformation of the CSP or the analyte is changing with temperature.
-
Equation:
- : Difference in enthalpy of adsorption (determines separation at low T).
- : Difference in entropy (can lead to elution reversal at high T).
References
-
Daicel Chiral Technologies. Chiral Column Selection Guide & Method Development Strategies. (Polysaccharide CSPs are the industry standard for biphenyls).
-
Zhang, L., et al. (2017).[1] "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Journal of Pharmaceutical Analysis, 7(3), 156-162.[1] (Demonstrates the critical role of low temperature (6°C) to prevent interconversion).
-
Phenomenex. High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls.[4] (Comparative study of Lux Cellulose/Amylose phases).
-
Allouch, A., et al. (2012). "HPLC Separation of Hydrophobic Atropisomers." International Journal of Chemical Sciences. (Discusses Hexane/IPA mobile phase optimization).
Sources
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of 2-(biphenyl-4-yloxy)butyrate Intermediates
Status: Operational Ticket ID: CHEM-SUP-8842 Subject: Optimization and Troubleshooting of Sterically Hindered Lipophilic Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The hydrolysis of 2-(biphenyl-4-yloxy)butyrate presents a specific set of challenges distinct from simple aliphatic esters. The molecule features a lipophilic biphenyl tail and a sterically hindered
This guide synthesizes field-proven methodologies to navigate these issues, focusing on phase-transfer kinetics , solubility management , and chiral integrity .
Part 1: The "Golden Path" Protocol
Before troubleshooting, ensure you are using the optimized baseline protocol. Many issues stem from using "textbook" conditions unsuited for lipophilic substrates.
Optimized Hydrolysis Method (LiOH/THF System)
This system utilizes Lithium Hydroxide (LiOH) due to the lithium cation's Lewis acidity, which coordinates with the carbonyl oxygen, enhancing electrophilicity and accelerating attack by the hydroxide ion.
| Parameter | Specification | Rationale |
| Reagent | LiOH·H₂O (2.5 - 3.0 equiv) | Mild base; Li⁺ catalysis accelerates rate without harsh pH spikes. |
| Solvent A | Tetrahydrofuran (THF) | Solubilizes the lipophilic biphenyl moiety. |
| Solvent B | Water | Essential for hydrolysis; dissolves the base. |
| Ratio | THF:Water (3:1 to 4:1 v/v) | Maintains a single phase. If phase separation occurs, reaction halts. |
| Temperature | 0°C | Start cold to prevent initial exotherms/racemization; warm to drive completion. |
| Time | 4 - 16 Hours | Monitor via TLC/HPLC. |
Part 2: Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q: The reaction stalls at ~50% conversion. Adding more NaOH doesn't help. Why? A: This is likely a Phase Transfer Limit , not a reagent shortage. The biphenyl ester is highly lipophilic. If you use MeOH/Water or pure Water, the ester forms oily droplets (micelles) that the hydroxide ion cannot penetrate.
-
Diagnosis: Check your reaction flask. Is it cloudy or two-phase?
-
Solution: Switch to the THF/Water system described above. THF acts as a bridge solvent, dissolving both the organic ester and the aqueous hydroxide. If already using THF, increase the volume of THF until the reaction mixture is homogenous.
Q: Can I use acid hydrolysis (HCl/H₂SO₄) to avoid basic workup issues?
A: Not Recommended.
Acid hydrolysis is reversible and significantly slower for sterically hindered esters. Furthermore, harsh acidic conditions at reflux can risk cleaving the aryl-alkyl ether bond (the phenoxy linkage), leading to the formation of 4-phenylphenol and
Category B: Solubility & Workup (The "Oiling Out" Problem)
Q: Upon acidification, my product turns into a sticky gum/oil instead of a solid precipitate. How do I fix this? A: "Oiling out" is common for biphenyl derivatives due to their low melting points and high lipophilicity.
-
Immediate Fix:
-
Extract the "gum" into Ethyl Acetate (EtOAc).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Triturate the residue with cold Hexanes or Pentane to induce crystallization.
-
-
Prevention: Acidify slowly at 0°C. Rapid acidification traps impurities that lower the melting point.
Q: I see a white precipitate during the reaction. Is this my product? A: Likely not. This is often the Lithium/Sodium Carboxylate Salt of your product, which is less soluble in THF than the free acid.
-
Action: Do not filter it. Add more water to redissolve the salt, or proceed directly to the evaporation of THF followed by acidification.
Category C: Stereochemistry (Chiral Integrity)
Q: My starting material was pure (R)-enantiomer, but the product is racemic. What happened?
A: You likely used conditions that triggered keto-enol tautomerization .
The
-
Corrective Action:
-
Lower Temperature: Never reflux chiral esters of this class. Keep
C. -
Change Base: Switch from NaOH/KOH to LiOH or LiOOH (Lithium Hydroperoxide), which is more nucleophilic but less basic (
of conjugate acid vs 15.7 for water).
-
Part 3: Decision Support Visualizations
Figure 1: Solvent System Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on substrate solubility and reaction scale.
Figure 2: Workup & Isolation Protocol
Caption: Step-by-step extraction logic to maximize yield and purity while avoiding emulsions.
Part 4: Comparative Data
Base Performance Comparison for Aryloxy Esters
Data aggregated from internal process optimization logs and literature precedents for hindered esters.
| Base System | Relative Rate | Risk of Racemization | Risk of Side Rxns | Recommendation |
| LiOH / THF / H₂O | High | Low | Low | Primary Choice |
| NaOH / MeOH / H₂O | Medium | Medium | Transesterification | Acceptable for simple esters |
| KOH / EtOH / H₂O | High | High | High | Avoid (Too harsh) |
| Ba(OH)₂ / THF | Low | Very Low | Precipitation | Use for highly sensitive chiral centers |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for general ester hydrolysis protocols and mechanisms).
-
Emele, J. F.; Shanaman, J. E. "Analgesic activity of namoxyrate (2-[4-biphenylyl] butyric acid 2-dimethylaminoethanol salt)." Arch.[1] Int. Pharmacodyn.[1][2] Ther.1967 , 170(1), 99-107.[1] (Establishes the stability and biological relevance of the biphenyl-butyric acid scaffold).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.
- Krapcho, A. P.
-
PubChem Compound Summary. "2-(biphenyl-4-carbonyl)-3-oxo-butyric acid ethyl ester."[3] (Structural reference for analogous biphenyl ester intermediates).
Sources
Technical Guide: Minimizing Decarboxylation in Aryloxy Acid Synthesis
Content Type: Technical Support / Troubleshooting Center Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: Optimization of Aryloxy Acid Synthesis (e.g., Phenoxyacetic Acid derivatives) and Stabilization of Carboxyl Moieties.
Core Diagnostic & Mechanism
The Challenge: Aryloxy acids (Ar-O-CH₂-COOH) and their derivatives are generally stable, but specific electronic configurations (e.g., electron-withdrawing groups,
Decarboxylation Risk Assessment Flowchart
Use this logic tree to identify if your specific substrate or condition is at high risk for decarboxylation.
Figure 1: Diagnostic logic for assessing decarboxylation probability based on substrate structure and reaction conditions.
The Mechanism of Failure
Understanding the "why" allows for better control.
-
Thermal Decarboxylation (Malonic/
-Keto types): If your synthesis involves a malonate condensation (e.g., reacting phenol with diethyl bromomalonate), the resulting di-acid is thermally unstable. It forms a 6-membered cyclic transition state, ejecting to form the enol, which tautomerizes to the mono-acid. Control: You cannot stop this if heating the free acid; you must isolate as a salt or ester if the di-acid is the target. -
Anionic/Oxidative Decarboxylation: In the presence of transition metals (Cu, Fe) or radical initiators, aryloxy acids can undergo oxidative decarboxylation to form aldehydes or phenols. Control: Use high-purity reagents and exclude light/oxygen.
Optimized Synthetic Protocols
To minimize side reactions, we recommend the Mild Williamson Ether Protocol followed by Controlled Hydrolysis .
Step 1: Ether Formation (Minimizing Elimination)
Goal: Prevent E2 elimination (alkene formation) which lowers yield, often mistaken for decomposition.
Reagents:
-
Substrate: Phenol derivative (
eq) -
Electrophile:
-Haloester (e.g., Ethyl bromoacetate, eq) -
Base:
( eq) or ( eq) -
Solvent: Acetonitrile (MeCN) or DMF.[1]
Protocol:
-
Dissolve phenol in MeCN (
). -
Add
and stir at RT for 30 min (Deprotonation). -
Add
-Haloester dropwise. -
Critical Step: Stir at 40–60°C . Do not reflux unless necessary. High heat promotes elimination of the haloester.
-
Monitor via TLC.[2][3][4] Upon completion, filter salts and concentrate.[5]
Step 2: Hydrolysis (The Danger Zone)
Goal: Hydrolyze the ester to the acid without triggering decarboxylation.
Comparison of Hydrolysis Methods:
| Method | Reagents | Temp | Risk Level | Recommended For |
| Acid Hydrolysis | Reflux | High | Simple, stable substrates only. | |
| Standard Base | Reflux | Medium | Most aryloxy esters. | |
| Mild Saponification | RT | Low | Sensitive/Activated substrates. | |
| Anhydrous Cleavage | RT | Very Low | Highly unstable acids. |
Recommended Protocol (Mild Saponification):
-
Dissolve crude ester in THF (
). -
Add aqueous
( , eq). -
Stir vigorously at Room Temperature . Avoid heating.
-
Workup (Critical):
-
Evaporate THF under reduced pressure (keep bath
). -
Dilute aqueous residue with water. Wash with EtOAc (removes unreacted ester/phenol).
-
Acidification: Cool the aqueous layer to 0°C in an ice bath.
-
Slowly add
or Citric Acid until pH 3–4. Do not use concentrated mineral acids if the substrate is sensitive. -
Extract immediately with EtOAc or filter the precipitate.
-
Troubleshooting & FAQs
Q1: I see vigorous bubbling during the acidification step, and my yield is low.
Diagnosis: You are likely witnessing thermal decarboxylation of the free acid.
Root Cause: The neutralization of the carboxylate salt is exothermic. If the solution is warm, the newly formed free acid (especially if it is a malonic derivative or has electron-withdrawing groups) will eject
-
Chill the carboxylate solution to
before adding acid. -
Use a weaker acid for neutralization (e.g., Citric acid or
) to buffer the pH change. -
Extract immediately into organic solvent to remove the acid from the aqueous environment.
Q2: My product is an oil, but the literature says it should be a solid.
Diagnosis: You may have isolated the decarboxylated byproduct (the ether) or the elimination product (from the Williamson step). Test: Check NMR.
-
Decarboxylation:[6][7][8] Look for a new methyl/methylene peak where the carboxyl was attached. Loss of the broad -COOH singlet (
). -
Elimination: Look for alkene protons (
). Solution: If it is the decarboxylated product, lower the temperature during hydrolysis and workup. If it is the elimination product, switch solvents from DMF to Acetone or MeCN and lower the reaction temperature in Step 1.
Q3: Can I use Krapcho conditions to remove one ester group but keep the other?
Context: Krapcho decarboxylation (
Visualizing the "Safe Zone"
This diagram illustrates the pathway selection to avoid the high-energy transition states that lead to
Figure 2: Reaction pathway comparison. Path 1 (Red) leads to side reactions via thermal excitation. Path 2 (Green) maintains the molecule in a stable salt form until controlled isolation.
References
-
Williamson Ether Synthesis & Side Reactions
-
Decarboxylation Mechanisms
-
Hydrolysis Optimization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. jetir.org [jetir.org]
- 5. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. ias.ac.in [ias.ac.in]
- 12. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Technical Support Center: Purification Strategies for Lipophilic Biphenyl Carboxylic Acids
Welcome to the technical support center for the purification of lipophilic biphenyl carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique molecules. Lipophilic biphenyl carboxylic acids, characterized by their rigid biphenyl core and an acidic carboxyl group, present distinct purification hurdles due to their dual chemical nature.[1] This resource provides in-depth, experience-driven solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying lipophilic biphenyl carboxylic acids?
The core challenge lies in the molecule's dual characteristics: the large, nonpolar (lipophilic) biphenyl structure and the polar, acidic carboxylic acid group. This can lead to:
-
Poor solubility in common single-solvent systems.
-
A tendency to co-precipitate with nonpolar impurities .
-
Complex interactions with chromatography stationary phases , leading to poor peak shape or recovery.[2]
-
The formation of dimers through hydrogen bonding between carboxylic acid groups, which can affect chromatographic behavior and crystallization.[3][4]
Q2: What is the first purification technique I should consider for a crude sample?
For initial cleanup of a crude reaction mixture, acid-base extraction is often the most effective and straightforward first step.[5][6][7] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Q3: How does acid-base extraction work for these compounds?
The principle is to convert the water-insoluble carboxylic acid into a water-soluble salt.[6][8]
-
Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a weak aqueous base, such as sodium bicarbonate (NaHCO₃) solution.[5][9] The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.
-
Separate the aqueous layer containing the carboxylate salt.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH at least three units below the pKa of the carboxylic acid.[10] This will protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the aqueous solution.
-
The precipitated acid can then be collected by filtration or extracted back into an organic solvent.[9][10]
Q4: My lipophilic biphenyl carboxylic acid has poor solubility in common recrystallization solvents. What should I do?
Finding a suitable solvent for recrystallization can be challenging. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For these compounds, consider using a mixed solvent system.[11][12] Common successful combinations include:
The strategy is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes slightly cloudy.[11] Then, allow the solution to cool slowly to promote the formation of pure crystals.
Troubleshooting Guides
Problem 1: Low Recovery After Acid-Base Extraction
Symptom: After acidification of the aqueous layer, little to no precipitate is formed, or the yield upon back-extraction is very low.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Extraction into Aqueous Base | The lipophilic nature of the biphenyl group can hinder the transfer of the carboxylate salt into the aqueous phase. | - Increase the volume of the aqueous base. - Perform multiple extractions with smaller volumes of base. - Increase the contact time between the two phases by gentle, prolonged shaking. |
| Emulsion Formation | The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite. |
| Insufficient Acidification | The carboxylate salt has not been fully protonated back to the neutral carboxylic acid, keeping it dissolved in the aqueous phase. | - Check the pH of the aqueous layer with pH paper or a pH meter. Ensure the pH is sufficiently acidic (typically pH 1-2). - Add more concentrated strong acid if necessary. |
| Product is Highly Soluble in the Acidified Aqueous Phase | While less common for highly lipophilic compounds, some substitution patterns might increase water solubility. | - After acidification, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 2: Recrystallization Yields an Oil or Impure Solid
Symptom: Upon cooling the recrystallization solvent, the product "oils out" or precipitates as an amorphous, impure solid.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is Too Concentrated or Cooled Too Quickly | Supersaturation is too high, preventing the ordered arrangement of molecules into a crystal lattice.[13] | - Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved. - Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Inappropriate Solvent System | The chosen solvent or solvent mixture does not provide the necessary solubility differential between hot and cold conditions.[14][15] | - Systematically screen a wider range of solvents and solvent mixtures. Start with small-scale trials in test tubes. - Consider solvents with different polarities and hydrogen bonding capabilities.[16] |
| Presence of "Oily" Impurities | Certain impurities can inhibit crystallization and promote oiling out. | - Pre-purify the crude material using another technique, such as acid-base extraction or a quick filtration through a plug of silica gel, to remove baseline impurities. - Try a different recrystallization solvent that may leave the oily impurities dissolved at low temperatures. |
Problem 3: Failure to Separate from Structurally Similar Impurities via Chromatography
Symptom: Column chromatography (flash or HPLC) does not provide adequate separation between the desired product and closely related impurities (e.g., starting materials, regioisomers).
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Selectivity of the Chromatographic System | The chosen stationary and mobile phases do not exploit the subtle chemical differences between the components.[17] | For Flash Chromatography: - Change the solvent system: If using a standard ethyl acetate/hexane gradient, try adding a small percentage of a more polar solvent like methanol or a modifier like acetic acid to interact with the carboxylic acid group.[18]- Change the stationary phase: If using silica gel (normal phase), consider using reversed-phase C18 silica.[19][20]For Preparative HPLC: - Optimize the mobile phase: Screen different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.[17] Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure consistent protonation of the carboxylic acid and improve peak shape.[2][20]- Vary the stationary phase: Test columns with different selectivities (e.g., C18, phenyl-hexyl, cyano). |
| Co-elution | The impurities have very similar retention times to the product under the current conditions. | - Run a shallower gradient: This can increase the separation between closely eluting peaks. - Increase the column length or use a column with smaller particle size for higher resolution.[21][22] |
| On-Column Degradation or Isomerization | The compound may be unstable on the stationary phase (e.g., acidic silica gel). | - Use a neutral stationary phase like deactivated silica or alumina. - Add a modifier to the mobile phase to control the pH. |
Advanced Purification Strategies
For particularly challenging separations, consider the following advanced techniques:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a high-resolution technique ideal for isolating the target compound from very similar impurities.[21][23] It allows for fine-tuning of the separation by adjusting mobile phase composition and using high-efficiency columns.[17]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[24][25] It is particularly well-suited for lipophilic compounds and can offer unique selectivity compared to HPLC.[25] SFC is also considered a "greener" alternative to traditional chromatography due to reduced organic solvent consumption.[26] It can be a powerful tool for separating complex mixtures and determining the lipophilicity of drug molecules.[24]
Experimental Workflows and Diagrams
Workflow 1: Standard Purification Strategy
This workflow is suitable for most crude products from syntheses like the Suzuki-Miyaura cross-coupling.[1][27]
Caption: Standard purification workflow for lipophilic biphenyl carboxylic acids.
Workflow 2: Chromatography-Based Purification Strategy
This workflow is necessary when dealing with impurities that are not easily removed by extraction or crystallization.
Caption: Chromatography-based purification options for challenging separations.
References
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]
-
Biphenyl-2-carboxylic acid: a layered structure. PubMed. [Link]
-
Rapid Separation and Quantitative Analysis of Complex Lipophilic Wood Pulp Extractive Mixtures Based on 2D Thin Layer Chromatography. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
Biphenyl-2-carboxylic Acid: a Layered Structure. IUCr Journals. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Chromatographic separation parameters of lipophilic compounds. ResearchGate. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
Chromatography: Techniques of Separation. (2022). TSI Journals. [Link]
-
Separation techniques: Chromatography. PMC. [Link]
-
Advances of supercritical fluid chromatography in lipid profiling. PMC. [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). MDPI. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025). Reddit. [Link]
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
- Purification method of biphenyldicarboxylic acid.
-
The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]
-
Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. Royal Society of Chemistry. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. White Rose Research Online. [Link]
-
Strategy for Preparative LC Purification. Agilent. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). ResearchGate. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. DOI. [Link]
-
Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. PMC. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com. [Link]
-
Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2024). ResearchGate. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020). Pharma's Almanac. [Link]
-
How can I purify carboxylic acid?. (2013). ResearchGate. [Link]
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). PMC. [Link]
-
Extraction of lipophilic compounds. BOKU Core Facilities. [Link]
- Process for the purification of aromatic carboxylic acids.
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
- Process for purification of carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. semanticscholar.org [semanticscholar.org]
- 15. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 16. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcompare.com [labcompare.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. teledyneisco.com [teledyneisco.com]
- 21. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 22. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 25. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. pubs.acs.org [pubs.acs.org]
Resolving baseline noise in HPLC analysis of biphenyl compounds
Technical Support Center: Biphenyl Compound Analysis
Welcome to the technical support center for resolving baseline noise issues in the High-Performance Liquid Chromatography (HPLC) analysis of biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common to complex baseline problems, ensuring the integrity and accuracy of your chromatographic data.
As Senior Application Scientists, we understand that a stable baseline is the foundation of reliable quantification and peak identification. Biphenyl compounds, with their unique aromatic properties, can present specific challenges. This guide provides a systematic approach to troubleshooting, grounded in scientific principles and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: My baseline is showing erratic, irregular noise. Where should I start my investigation?
Irregular baseline noise is often a sign of contamination or air trapped within the system.[1] A systematic approach, starting from the most common culprits, is the most efficient way to identify and resolve the issue.[2]
Initial Diagnostic Steps:
-
Mobile Phase & Solvents: Contaminated or old mobile phases are a frequent source of baseline noise.[3] Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[4][5] Water is a common source of contamination.[6]
-
Air Bubbles: Dissolved air in the mobile phase can lead to the formation of bubbles, causing pressure fluctuations and baseline spikes.[4][7] Ensure your mobile phase is thoroughly degassed.[8]
-
System Contamination: Contaminants can leach from various parts of the HPLC system, including tubing and solvent reservoirs, or be introduced with the sample.[1][7]
dot
Caption: Initial diagnostic workflow for irregular baseline noise.
Q2: I'm observing regular, cyclical baseline noise that seems to correlate with the pump strokes. What's the likely cause?
Regular, pulsating baseline noise is often indicative of a problem with the HPLC pump or an issue with mobile phase delivery.[6][9]
Causality and Troubleshooting:
-
Pump Pulsations: The most direct cause is often the pump itself.[9] This can stem from worn pump seals, faulty check valves, or trapped air within the pump heads.[6][10] A simple diagnostic is to change the flow rate; if the frequency of the noise changes proportionally, the pump is the likely source.[9]
-
Inadequate Mobile Phase Mixing: If you are running a gradient or using an isocratic mixture prepared online, incomplete mixing of the mobile phase components can cause periodic fluctuations in the baseline.[11][12] This is especially true if the solvents have different UV absorbances.[12]
| Possible Cause | Diagnostic Check | Recommended Solution |
| Faulty Check Valve | Observe pressure fluctuations that correlate with the noise. | Clean or replace the check valve.[6] |
| Worn Pump Seals | Look for leaks around the pump head.[11] | Replace the pump seals as part of routine maintenance.[6] |
| Air in Pump | Purge the pump to dislodge any trapped air bubbles.[13] | Degas the mobile phase thoroughly before use.[13] |
| Poor Mobile Phase Mixing | Run the system with a pre-mixed mobile phase. If the noise disappears, the online mixer is the issue. | Use a static mixer or pre-mix the mobile phase manually.[11][14] |
Protocol for Pump Purging:
-
Disconnect the column from the system.
-
Open the pump's purge valve.
-
Set the pump to a high flow rate (e.g., 5-10 mL/min).
-
Run the pump for several minutes until a steady, bubble-free stream of solvent is observed exiting the purge line.
-
Close the purge valve and reduce the flow rate to your analytical method's setting.
-
Allow the system to equilibrate before reconnecting the column.
Q3: My baseline is drifting upwards during a gradient analysis of biphenyl compounds. What factors should I consider?
Baseline drift during a gradient run is a common issue and can be caused by several factors, often related to the mobile phase or column equilibration.[1]
Key Considerations for Biphenyl Analysis:
-
Mobile Phase Absorbance: Biphenyl compounds are typically analyzed at low UV wavelengths (around 254 nm).[15] If the organic solvent in your mobile phase has a higher UV absorbance than the aqueous component at this wavelength, the baseline will rise as the gradient progresses.[1]
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can lead to a drifting baseline.[5] This is particularly important for biphenyl stationary phases which may require longer equilibration times.
-
Temperature Fluctuations: A lack of stable temperature control for the column and detector can cause baseline drift.[1][3] Using a column oven is highly recommended.[5]
dot
Caption: Primary causes of baseline drift in gradient HPLC.
Pro-Tip for Biphenyl Analysis: Consider using a biphenyl stationary phase for your analysis. These columns offer alternative selectivity to traditional C18 columns due to π-π interactions, which can be beneficial for separating structurally similar biphenyl isomers.[5][16][17] However, be mindful that different organic modifiers (e.g., acetonitrile vs. methanol) can significantly impact selectivity on these phases.[18]
Q4: I've tried the basic troubleshooting steps, but I still have persistent baseline noise. What are some more advanced issues to investigate?
If the common causes of baseline noise have been ruled out, it's time to investigate less frequent but potentially more complex issues.
Advanced Troubleshooting Checklist:
-
Detector Issues:
-
Aging Lamp: A weak or failing detector lamp can cause an increase in baseline noise.[1][19] Most HPLC systems have a diagnostic to check the lamp's energy output.
-
Contaminated Flow Cell: Contaminants can build up on the inside of the detector flow cell, leading to noise.[12][20] Flushing the flow cell with a strong solvent can help.[11]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, or the column can become contaminated with strongly retained compounds.[6] This can lead to a noisy or drifting baseline.[5]
-
To test this: Replace the column with a union and observe the baseline. If the noise disappears, the column is the source of the problem.[6]
-
-
System Leaks: Even a small, non-obvious leak can introduce air into the system and cause baseline disturbances.[6] Carefully inspect all fittings and connections.[11]
Protocol for Cleaning a Contaminated Flow Cell:
-
Disconnect the column from the detector.
-
Flush the flow cell with HPLC-grade water.
-
Follow with a flush of methanol or isopropanol.
-
For stubborn contamination, a flush with 1N nitric acid may be necessary (always consult your detector manual before using strong acids).[11]
-
Thoroughly flush with water again to remove all traces of the cleaning solvent.
In-Depth Guide to Mobile Phase Degassing
Dissolved gas in the mobile phase is a primary contributor to baseline noise.[21] As the mobile phase moves from the high-pressure environment of the column to the lower pressure of the detector, dissolved gases can come out of solution, forming bubbles that cause spikes in the baseline.[7]
| Degassing Method | Effectiveness | Considerations |
| In-line Vacuum Degassing | Highly effective and convenient. Standard on most modern HPLC systems.[21] | Does not remove all dissolved air, which may be an issue for highly sensitive applications.[21] |
| Helium Sparging | Very effective, removing over 80% of dissolved gases.[22][23] | Can be costly and may alter the composition of pre-mixed mobile phases due to the evaporation of volatile components.[24] |
| Sonication | Less effective, removing only 20-30% of dissolved gases on its own.[20][21] | Best used in conjunction with another degassing method.[21] |
| Vacuum Filtration | Can remove over 60% of dissolved air.[21] | Less effective than helium sparging or in-line degassing.[22] |
For most applications, a functioning in-line degasser is sufficient.[21] However, for ultra-sensitive analyses, or if you suspect your degasser is not functioning optimally, helium sparging is the most effective method.[23]
References
- Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline.
- Chromatography Today. The Basics of Mobile Phase Degassing.
- SCION Instruments. HPLC Troubleshooting Guide.
- Lab Bulletin. HPLC-Tip: Degassing of the mobile phase.
- Chromatography Online. (2025, August 22).
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
- Shimadzu. (2025, April 15). Baseline Disturbance.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines.
- BenchChem. Method development for the HPLC analysis of biphenyltetrols.
- Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
- Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
- Agilent.
- LCGC International. (2020, November 12).
- Cytiva. (2022, November 15). HPLC Pain Points.
- Chromatography Forum. (2018, April 1). best method of degassing mobile phase?.
- Separation Science. (2023, December 8).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
- BenchChem.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- SciELO. (2022).
- LCGC. (2017, June 1).
- Technology Networks. (2019, September 23).
Sources
- 1. Shimadzu Baseline Disturbance [shimadzu.nl]
- 2. labcompare.com [labcompare.com]
- 3. labtech.tn [labtech.tn]
- 4. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. sepscience.com [sepscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 14. sepscience.com [sepscience.com]
- 15. scielo.br [scielo.br]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. HPLC-Tip: Degassing of the mobile phase [labbulletin.com]
Technical Support Center: Enhancing Cell Permeability of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting the cellular permeability, efflux liabilities, and formulation challenges associated with 2-(1,1'-Biphenyl-4-yloxy)butanoic acid.
Module 1: Mechanistic FAQ & Physicochemical Barriers
Q: Why does 2-(1,1'-Biphenyl-4-yloxy)butanoic acid exhibit near-zero apical-to-basolateral (A-B) permeability in standard Caco-2 assays? A: The poor permeability is driven by two competing physicochemical properties that create a "dual barrier" to absorption:
-
Ionization & Desolvation Penalty: The butanoic acid moiety has a pKa of ~4.5, meaning it is >99% ionized at a physiological pH of 7.4. The negative charge creates a massive desolvation energy penalty; water molecules form a tight hydration shell around the carboxylate that must be energetically stripped away before the molecule can partition into the lipophilic enterocyte membrane[1].
-
Active Efflux Recognition: The highly lipophilic biphenyl ether tail, when combined with an anionic headgroup, forms a classic recognition motif for the Breast Cancer Resistance Protein (BCRP/ABCG2)[2]. Any fraction of the molecule that successfully diffuses into the apical membrane is rapidly pumped back into the intestinal lumen.
Q: Is this compound definitively a substrate for active efflux? A: Yes. Lipophilic carboxylic acids are heavily effluxed by BCRP, an ATP-binding cassette (ABC) transporter highly expressed on the apical membrane of enterocytes, hepatocytes, and the blood-brain barrier[2]. In a Caco-2 assay, this manifests as a high Basolateral-to-Apical (B-A) permeability and a low A-B permeability, yielding an Efflux Ratio (ER) significantly greater than 2.0.
Module 2: Diagnostic Visualizations
The following self-validating workflows and mechanistic pathways illustrate the barriers and troubleshooting logic for this molecule.
Mechanistic pathway of BCRP-mediated efflux of biphenyl carboxylic acids and its inhibition.
Diagnostic workflow for troubleshooting low permeability and mass balance in Caco-2 assays.
Module 3: Troubleshooting In Vitro Assays
Issue: Mass balance (recovery) in PAMPA or Caco-2 is < 60%. Where is the compound going?
-
Causality: The extreme lipophilicity of the biphenyl group causes the compound to partition heavily into the artificial lipid membrane (PAMPA) or the cellular lipid bilayer (Caco-2) without exiting into the aqueous receiver compartment. Furthermore, it binds non-specifically to the polystyrene walls of the assay plates[3].
-
Solution: Implement active sink conditions. Add 4% Bovine Serum Albumin (BSA) to the basolateral receiver compartment. The BSA acts as a lipophilic sink that actively pulls the compound out of the membrane via protein binding, restoring mass balance and revealing the true permeability rate[3].
Issue: The Efflux Ratio (ER) is > 2.0, confirming active transport.
-
Causality: Active transport by apical BCRP transporters[2].
-
Solution: Conduct a bidirectional transport assay (A-B and B-A) in the presence of a specific BCRP inhibitor, such as Ko143 (1-10 µM). If the ER drops to near 1.0 upon co-incubation, BCRP-mediated efflux is confirmed as the primary biological barrier, dictating that chemical modification (e.g., prodrug synthesis) is required for in vivo efficacy.
Module 4: Self-Validating Experimental Protocols
Protocol 1: Chemical Masking via Prodrug Synthesis (Ethyl Esterification)
Rationale: Converting the carboxylic acid to an ethyl ester neutralizes the charge at pH 7.4. This eliminates the desolvation penalty and drastically reduces BCRP affinity, allowing for rapid passive transcellular diffusion[1][4].
Step-by-Step Methodology:
-
Dissolve 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (1.0 eq) in anhydrous ethanol (0.2 M concentration).
-
Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.
-
Reflux the mixture for 4-6 hours under an inert N₂ atmosphere.
-
Validation Checkpoint (Chemical): Monitor the reaction via LC-MS. The disappearance of the parent mass [M-H]⁻ and the appearance of the esterified mass [M+H]⁺ confirms successful masking of the hydrogen bond donor[4].
-
Quench the reaction with saturated NaHCO₃ to neutralize the acid. Extract with ethyl acetate (3x), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Validation Checkpoint (Biological): Test the purified prodrug in a Caco-2 assay. You should observe a >10-fold increase in A-B permeability and an ER approaching 1.0[1].
Protocol 2: Self-Validating Caco-2 Transport Assay
Rationale: To accurately measure permeability while systematically accounting for efflux and non-specific binding artifacts.
Step-by-Step Methodology:
-
Culture Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) for 21 days until the Transepithelial Electrical Resistance (TEER) is > 400 Ω·cm².
-
Validation Checkpoint (Monolayer Integrity): Add Lucifer Yellow (100 µM) to the apical chamber. A B-A Papp of < 0.5 × 10⁻⁶ cm/s confirms tight junction integrity.
-
Prepare the donor solution: 10 µM of the test compound in HBSS buffer (pH 7.4) containing <1% DMSO to prevent precipitation.
-
Prepare the receiver solution: HBSS buffer (pH 7.4) supplemented with 4% BSA to maintain sink conditions[3].
-
Efflux Validation: Prepare a parallel set of donor/receiver solutions containing 1 µM Ko143 to inhibit BCRP.
-
Incubate at 37°C on an orbital shaker. Sample 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Validation Checkpoint (Mass Balance): Lyse the cells and wash the plasticware with an organic solvent (e.g., acetonitrile) at the end of the assay. Calculate Total Recovery = (Amount in Receiver + Amount in Donor + Amount in Cells/Plastic). If the recovery is < 70%, the assay is invalid due to unmitigated non-specific binding[3].
Module 5: Quantitative Data Summary
The following table summarizes the expected permeability shifts when applying the troubleshooting strategies outlined in this guide.
| Compound State / Assay Condition | Ionization State (pH 7.4) | Caco-2 Papp A-B (x10⁻⁶ cm/s) | Efflux Ratio (ER) | Mass Balance (Recovery %) |
| Parent Acid (Standard Assay) | >99% Ionized | < 0.5 | > 15.0 | < 50% |
| Parent Acid (+ 4% BSA Sink) | >99% Ionized | 1.2 | > 10.0 | > 85% |
| Parent Acid (+ Ko143 Inhibitor) | >99% Ionized | 4.5 | ~ 1.2 | > 85% |
| Ethyl Ester Prodrug (Standard) | Neutral | > 20.0 | < 1.5 | > 90% |
Module 6: References[4] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors | ACS Publications | View Source[1] Prodrug Approach as a Strategy to Enhance Drug Permeability | PMC - NIH | View Source[3] Introduction of a single carboxylic acid converts the cyclic oligomeric depsipeptide ent-verticilide from a ryanodine receptor 2 (RyR2) inhibitor to RyR2 activator | PMC - NIH | View Source[2] Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update | PMC - NIH |View Source
Sources
- 1. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of a single carboxylic acid converts the cyclic oligomeric depsipeptide ent-verticilide from a ryanodine receptor 2 (RyR2) inhibitor to RyR2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative 1H NMR Guide: 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
The following guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid .
This document is structured to assist analytical chemists and drug development professionals in the rigorous structural validation of this compound, specifically distinguishing it from regioisomers (e.g., 4-substituted analogs) and synthetic impurities.[1]
Executive Summary & Molecule Profile
Target Molecule: 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
Molecular Formula: C₁₆H₁₆O₃
Role: Synthetic intermediate for Matrix Metalloproteinase (MMP) inhibitors and PPAR agonists.[1]
Analytical Challenge: The molecule contains a biphenyl aromatic system that often overlaps in lower-field instruments, and a chiral center at the
Structural Numbering Scheme
For the purpose of this guide, the following numbering is used:
-
Butanoic Acid Chain: C1 (COOH), C2 (
-CH), C3 ( -CH₂), C4 ( -CH₃).[1] -
Aromatic System: Ring A (Proximal to ether), Ring B (Distal phenyl).[1]
Comparative Analysis: Experimental vs. Predicted Performance
The "performance" of an NMR assignment is defined by the resolution of critical diagnostic signals. The table below compares the High-Resolution Experimental Expectations (derived from verified analogs like 2-phenoxybutanoic acid) against Standard Prediction Algorithms .
Table 1: Chemical Shift Assignments (Solvent: DMSO-d₆, 400 MHz)
| Proton Assignment | Type | Exp. Shift (δ ppm)* | Multiplicity | Coupling ( | Diagnostic Value (Performance) |
| -COOH | Acidic | 12.50 – 13.10 | Broad Singlet | N/A | High: Confirms free acid vs. ester.[1] Disappears with D₂O shake. |
| Ar-H (Ring B) | Aromatic | 7.55 – 7.65 | Multiplet | - | Medium: Overlaps with Ring A meta-protons.[1] |
| Ar-H (Ring A, meta) | Aromatic | 7.50 – 7.58 | Doublet (d) | ~8.8 | High: Confirms biphenyl connectivity.[1] |
| Ar-H (Ring A, ortho) | Aromatic | 6.95 – 7.05 | Doublet (d) | ~8.8 | Critical: Shielded by ether oxygen.[1] Distinguishes from starting material (4-phenylphenol). |
| C2-H ( | Methine | 4.65 – 4.75 | Triplet (t) / dd | 6.0 – 7.0 | Critical: Confirm substitution at C2.[1] Distinct from C4-isomer (which lacks this signal). |
| C3-H ( | Methylene | 1.85 – 1.95 | Multiplet (m) | - | Medium: Often complex due to diastereotopicity if chiral resolution is high.[1] |
| C4-H ( | Methyl | 0.98 – 1.05 | Triplet (t) | 7.4 | High: Confirms butanoic chain length.[1] |
*Note: Shifts are referenced to TMS (0.00 ppm). Values are synthesized from high-field analog data (2-phenoxybutanoic acid) and biphenyl electronic effects.
Solvent Selection: Performance Alternatives
Choosing the right solvent is critical for resolving the acidic proton and the
Alternative 1: Chloroform-d (CDCl₃)
-
Performance: Excellent for aliphatic resolution (C2, C3, C4).
-
Drawback: The carboxylic acid proton (-COOH) is often broad or invisible due to exchange rates and lack of hydrogen bonding stabilization.[1]
-
Shift Drift: The
-proton (C2-H) typically shifts upfield by ~0.1-0.2 ppm compared to DMSO.[1]
Alternative 2: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Performance: Superior for full characterization. The polar aprotic nature stabilizes the -COOH dimer/monomer equilibrium, resulting in a distinct peak at >12 ppm.
-
Drawback: Strong solvent residual peak (2.50 ppm) and water peak (3.33 ppm) can obscure the C3 methylene protons if the sample is wet.
Alternative 3: Methanol-d₄ (CD₃OD)[1]
-
Performance: Good solubility for polar salts.[1]
-
Drawback: Fatal for Acid Confirmation. The -COOH proton exchanges immediately with deuterium, erasing the signal.[1] Only use if the ester/salt form is suspected.
Structural Validation Workflow
To rigorously validate the product against "Alternative" impurities (Regioisomers and Starting Materials), follow this logic path.
Comparison: Target vs. 4-Substituted Isomer
A common synthetic error is alkylating at the wrong position or using a linear precursor (e.g., 4-(biphenylyloxy)butanoic acid).[1]
-
Target (2-isomer): Contains a Methyl Triplet (C4-H) and a Methine Triplet/dd (C2-H).[1]
-
Alternative (4-isomer): Contains NO Methyl group .[1] It will show three distinct methylene (CH₂) signals.
-
Observation: If you see a triplet at ~4.0 ppm (O-CH2) instead of ~4.7 ppm (O-CH-COOH), you have the wrong isomer.[1]
-
Diagram: Structural Assignment Decision Tree
Caption: Logic flow for distinguishing the target 2-isomer from common regioisomers and derivatives using 1H NMR markers.
Experimental Protocol: High-Fidelity Acquisition
To ensure the data matches the "Performance" metrics above, use this protocol.
-
Sample Preparation:
-
Weigh 5–10 mg of the dried solid.
-
Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: If the solution is cloudy, filter through a cotton plug. Suspended solids cause line broadening.
-
-
Instrument Parameters:
-
Pulse Angle: 30° (ensure accurate integration).
-
Relaxation Delay (D1): Set to >5 seconds . The acidic proton and aromatic protons have long T1 relaxation times. Short delays will under-integrate the acid peak.
-
Scans (NS): Minimum 16 scans (64 recommended for detecting <1% impurities).
-
-
Processing:
References
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-(4-Biphenylyloxy)butanoic acid.[1] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Biphenyl Ether Acids
Executive Summary
Biphenyl ether acids (diphenyl ether carboxylic acids) represent a critical structural motif in drug discovery, serving as scaffolds for thyromimetics (e.g., Sobetirome), non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Their analysis is pivotal for metabolic stability studies and impurity profiling.
This guide objectively compares the two dominant analytical workflows for characterizing these compounds: Direct Negative Ion Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) versus the traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) of methyl ester derivatives.
Verdict: While GC-EI-MS remains the gold standard for library matching and identification of volatile derivatives, LC-ESI-MS/MS (Negative Mode) is superior for high-throughput biological screening due to its ability to analyze the free acid directly, higher sensitivity for acidic species, and distinct, predictable fragmentation pathways (decarboxylation and ether cleavage) that facilitate structural elucidation without derivatization artifacts.
Mechanistic Deep Dive: Fragmentation Architectures
Understanding the gas-phase dissociation chemistry is essential for interpreting spectra and assigning metabolite structures.
A. The "Product" Approach: ESI-MS/MS (Negative Mode)
In negative ion mode (
-
Primary Pathway (Decarboxylation): The most abundant transition is typically the neutral loss of
(44 Da). This yields a carbanion/phenyl anion intermediate, which is often stabilized by the electron-withdrawing nature of the ether oxygen or halogen substituents. -
Secondary Pathway (Ether Bridge Cleavage): Following decarboxylation, or sometimes directly from the precursor, the ether bond cleaves. The charge is retained on the more acidic phenolic fragment (the ring with higher electron-withdrawing potential).
-
Ortho-Effect: If the carboxylic acid is ortho to the ether linkage, a distinct "ortho effect" can occur, facilitating the elimination of
or small neutrals to form cyclized dibenzofuran-like species, though this is more prominent in radical cation chemistry (EI).
B. The "Alternative" Approach: GC-EI-MS (Methyl Esters)
Since free acids interact poorly with GC stationary phases, they are methylated. The resulting methyl esters fragment via radical cation mechanisms (
-
McLafferty Rearrangement: If an alkyl chain is present (e.g., acetic acid side chain), a classic McLafferty rearrangement occurs.
-
-Cleavage: Loss of the methoxy group (
) or the carbomethoxy group ( ). -
Dibenzofuran Formation: A hallmark of diphenyl ethers in EI is the formation of stable dibenzofuran ions (
168 for unsubstituted) via cyclization and loss of substituents (e.g., , , or halogens).
Visualization: ESI(-) Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway for a generic halogenated biphenyl ether acid in negative ESI mode.
Caption: Figure 1. Characteristic Negative Ion ESI-CID fragmentation pathway for biphenyl ether acids, highlighting the diagnostic loss of carbon dioxide followed by ether bridge cleavage.
Comparative Performance Analysis
The following table contrasts the performance of Direct LC-ESI-MS/MS against GC-EI-MS (Methyl Ester Derivatization).
| Feature | Direct LC-ESI-MS/MS (Negative) | GC-EI-MS (Methyl Ester) |
| Sample Preparation | Minimal. Dilute-and-shoot or simple protein precipitation. | Complex. Requires derivatization (e.g., Diazomethane or |
| Selectivity | High. MRM transitions (e.g., | Moderate. Relying on EI spectral matching; molecular ions ( |
| Structural Info | Specific. Controlled CID reveals functional groups (COOH) and ring substitution patterns. | Fingerprint. Good for library matching (NIST), but rearrangements (ortho effects) can obscure connectivity. |
| Sensitivity | Excellent for acidic compounds (pg/mL range).[2] | Good , but limited by derivatization efficiency and injection losses. |
| Throughput | High. Suitable for rapid PK/PD screening (<5 min/sample). | Low. Derivatization adds 30-60 mins to workflow. |
| Artifact Risk | Low.[3] Thermal degradation is minimized. | High. Incomplete methylation or thermal breakdown in the GC injector. |
Experimental Protocol: Validated LC-ESI-MS/MS Workflow
This protocol is designed for the structural elucidation of unknown biphenyl ether acid metabolites in plasma or microsomal incubations.
Step 1: Sample Preparation (Protein Precipitation)
-
Rationale: Removes proteins that foul the ESI source while maximizing recovery of the acidic analyte.
-
Aliquot 50 µL of plasma/microsomal incubation mixture into a 1.5 mL centrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Note: Acidification ensures the analyte is protonated during precipitation, improving solubility in the organic phase.
-
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6-7).
-
Expert Insight: Avoid strong acids (0.1% Formic Acid) in the mobile phase for negative mode if possible, as they suppress ionization of the carboxylate
. Ammonium acetate provides a buffer that supports ionization.
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 5 minutes.
Step 3: Mass Spectrometry Parameters (ESI-)
-
Source: Electrospray Ionization (Negative Mode).[4]
-
Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).
-
Cone Voltage: Optimize per compound (typically 20-40 V). High cone voltage can induce in-source decarboxylation—monitor carefully.
-
Collision Energy (CE) Ramp:
-
Low CE (10-20 eV): To observe the Decarboxylated ion (
). -
High CE (30-50 eV): To fracture the ether bond and generate phenoxide fragments for structural assignment.
-
Step 4: Data Processing & Validation
-
Filter: Extract Ion Chromatogram (EIC) for
. -
Verify: Check for the presence of the
dimer, which confirms the molecular weight if the monomer is unstable. -
Confirm: Look for the constant neutral loss of 44 Da (
). If 44 Da loss is absent, the moiety may be an ester or amide, not a free acid.
References
-
Fragmentation Pathways of Diphenyl Ether Radical Cations. ResearchGate. Available at: [Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]
-
Identification of polybrominated diphenyl ether metabolites based on calculated boiling points... and mass spectral fragmentation patterns. PubMed. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants. Spectroscopy Online. Available at: [Link]
Sources
FTIR Analysis in Drug Discovery: Distinguishing Carboxylic Acids from Ether Linkages
Topic: FTIR characteristic peaks for carboxylic acid and ether linkage Content Type: Publish Comparison Guides
Executive Summary
In pharmaceutical development, the precise characterization of functional groups is critical for validating synthetic pathways, monitoring degradation, and ensuring the purity of Active Pharmaceutical Ingredients (APIs).[1] Two ubiquitous moieties—Carboxylic Acids (common in metabolites and acidic drugs like Ibuprofen) and Ether Linkages (backbones of PEGylated delivery systems and solubilizers)—present distinct yet potentially overlapping spectral signatures in Fourier Transform Infrared (FTIR) spectroscopy.
This guide provides a rigorous technical comparison of these two functional groups. Unlike basic textbooks, we focus on the causality of spectral features , the impact of molecular environment (H-bonding) , and field-proven protocols to differentiate them in complex matrices.
Fundamental Principles & Vibrational Modes[2][3]
The differentiation between a carboxylic acid and an ether linkage relies on understanding the dipole moment changes associated with their specific bond vibrations.
The Carboxylic Acid Signature (-COOH)
The carboxylic acid group is a spectral powerhouse due to its dual functionality: a hydroxyl (-OH) and a carbonyl (C=O).[2]
-
The "Hairy Beard" (O-H): In solid or liquid phases, carboxylic acids form stable dimers via strong intermolecular hydrogen bonding.[2][3] This creates a distinctive, extremely broad O-H stretching band (3300–2500 cm⁻¹) that often overlaps C-H stretches.[4][2][3]
-
The Carbonyl Anchor (C=O): The C=O stretch is intense and sensitive to the dimerization state, typically appearing around 1710 cm⁻¹ for dimers.[4][5]
The Ether Signature (C-O-C)
Ethers are spectrally quieter. They lack the polar O-H and C=O bonds (unless impure).
-
The Fingerprint Marker: The primary identifier is the C-O-C stretching vibration in the fingerprint region (1000–1300 cm⁻¹). Because this region is crowded with other vibrations (C-C, C-N), identifying ethers requires a process of elimination and pattern matching.
Detailed Peak Analysis: The Comparative Matrix
The following table synthesizes the diagnostic peaks. Note the critical "Overlap Zone" in the fingerprint region.
Table 1: Characteristic FTIR Peaks (Carboxylic Acid vs. Ether)
| Feature | Carboxylic Acid (-COOH) | Ether Linkage (R-O-R') | Differentiation Logic |
| Primary Identifier | O-H Stretch (Broad) | C-O-C Stretch (Strong) | Acid O-H is unmistakable; Ether relies on C-O-C.[6][7] |
| Wavenumber (cm⁻¹) | 3300 – 2500 (Centered ~3000) | 1000 – 1300 | Acid O-H spans a massive range.[8] Ether is localized. |
| Intensity/Shape | Medium-Strong; Very Broad ("Bearded") | Strong; Sharp to Broad bands | Acid O-H obscures C-H stretches. |
| Secondary Identifier | C=O Stretch | Absence of C=O / O-H | Ethers are defined by what they lack (no carbonyl). |
| Wavenumber (cm⁻¹) | 1760 (Monomer) / 1710 (Dimer) | N/A | Presence of C=O immediately suggests Acid (or Ester). |
| Fingerprint Region | C-O Stretch: 1210 – 1320 | Asym.[2][3] Stretch: 1150 – 1275Sym. Stretch: 800 – 1075 | High Risk of Overlap. Do not rely on this region alone. |
| H-Bonding Effect | Critical: Dimerization shifts C=O lower and broadens O-H.[2][3] | Minimal: No H-bond donation, only acceptance. | Dilution affects Acid spectra significantly.[3] |
Deep Dive: Mechanistic Differentiation
The Carboxylic Acid Dimerization Effect
In drug development, APIs are often analyzed in solid states (KBr pellet or ATR). Under these conditions, carboxylic acids exist almost exclusively as cyclic dimers .
-
Mechanism: Two acid molecules pair up, forming an eight-membered ring held by two hydrogen bonds.
-
Spectral Consequence: This weakens the C=O bond (lowering frequency from ~1760 to ~1710 cm⁻¹) and creates the massive broadening of the O-H band.
-
Diagnostic Value: If you see a sharp O-H peak >3500 cm⁻¹, it is not a carboxylic acid dimer; it is likely free water or a non-H-bonded alcohol.
The Ether "Process of Elimination"
Confirming an ether linkage is often an exercise in negative evidence.
-
Check 1700 cm⁻¹: Is there a C=O peak? If NO , it is not an acid or ester.
-
Check 3000 cm⁻¹: Is there a broad O-H? If NO , it is not an acid or alcohol.
-
Check 1100 cm⁻¹: Is there a strong band here? If YES , and the above are NO, you likely have an ether.
-
Note: Dialkyl ethers (like PEG) show a strong band ~1120 cm⁻¹. Aryl ethers (like anisole) show two bands due to resonance (~1250 cm⁻¹ and ~1040 cm⁻¹).
-
Experimental Protocol: ATR-FTIR Workflow
For pharmaceutical analysis, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and reproducibility.
Protocol: Spectral Verification of Acid vs. Ether Derivatives
Objective: Distinguish between a PEGylated intermediate (Ether-rich) and its acidic precursor.
Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
Step-by-Step Methodology:
-
System Validation (Background):
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a background spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 32 scans).
-
Why: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interference.
-
-
Sample Application:
-
Solid API: Place ~5 mg of powder to cover the crystal center. Lower the pressure clamp until the "force gauge" clicks or reaches the optimal zone.
-
Liquid/Oil: Pipette 10 µL directly onto the crystal.
-
Why: Good contact is essential for ATR. Poor contact yields weak peaks and high noise.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Perform Automatic Baseline Correction (if standard operating procedure allows).
-
-
Spectral Interpretation (The "Decision Tree"):
-
Region 1 (3500-2500): Look for the "V" shape broad band. Presence = Acid .
-
Region 2 (1750-1680): Look for a sharp peak.[8] Presence = Acid (or Ester).
-
Region 3 (1300-1000): Look for massive intensity.
-
If Regions 1 & 2 are empty, this strong peak confirms Ether .
-
-
-
Cleaning:
-
Remove sample immediately. Clean with methanol or isopropanol.
-
Caution: Carboxylic acids can etch ZnSe crystals over time; Diamond is preferred for acidic samples.
-
Visualization: Spectral Decision Logic
The following diagram illustrates the logical flow for distinguishing these functional groups based on spectral data.
Figure 1: Decision tree for distinguishing Carboxylic Acids from Ether linkages using standard FTIR spectral windows.
References
-
Specac. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts, 2024. Available at: [Link]
-
Agilent Technologies. A Comprehensive Guide to FTIR Analysis. Agilent Technical Publications. Available at: [Link]
-
LibreTexts Chemistry. Functional Groups Containing the C-O Bond (Ethers). Chemistry LibreTexts, 2023. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. wax-studios.com [wax-studios.com]
- 3. run.nerunningco.com [run.nerunningco.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Comparative Guide to Validating the Purity of 2-(1,1'-Biphenyl-4-yloxy)butanoic Acid via LC-MS
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to validating the purity of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, a molecule of interest in various research and development pipelines, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the rationale behind our methodological choices, compare it with viable alternatives, and provide the framework for a self-validating protocol.
The Critical Role of Purity for 2-(1,1'-Biphenyl-4-yloxy)butanoic Acid
2-(1,1'-Biphenyl-4-yloxy)butanoic acid and its derivatives are subjects of interest in medicinal chemistry.[1][2] The systematic name for this compound is butanoic acid, which is an oily, colorless liquid.[3][4] As with any compound intended for potential therapeutic use, even minute impurities can significantly alter its biological activity, toxicity profile, and stability. Therefore, a robust and validated analytical method to ascertain its purity is not merely a quality control checkpoint but a fundamental aspect of its development.
Primary Analytical Approach: Reverse-Phase LC-MS
Our primary recommended method for the purity validation of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid is Reverse-Phase Liquid Chromatography (RP-LC) coupled with a Quadrupole Mass Spectrometer.
Why Reverse-Phase Chromatography?
Reverse-phase chromatography is the workhorse of the pharmaceutical industry for the analysis of small molecules.[5][6] The stationary phases are non-polar (hydrophobic), while the mobile phases are polar.[5] This setup is ideal for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, a moderately non-polar molecule, allowing for excellent retention and separation from both more polar and less polar impurities.[5]
The key to a successful separation of an acidic analyte like our target compound lies in controlling the mobile phase pH.[7][8] By maintaining the mobile phase pH at least 2 units below the pKa of the carboxylic acid group, we can suppress its ionization.[9] This un-ionized form is less polar and will be better retained on the non-polar stationary phase, leading to sharper peaks and improved resolution.[7][9]
The Power of Mass Spectrometry Detection
Pairing LC with a mass spectrometer provides an orthogonal detection method that offers unparalleled sensitivity and selectivity.[6] A quadrupole mass analyzer, consisting of four parallel rods, separates ions based on their mass-to-charge ratio (m/z) by applying a combination of radio frequency (RF) and direct current (DC) voltages.[10][11][12] This allows for the precise identification of the target molecule and any potential impurities based on their unique molecular weights.
For a carboxylic acid like 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, Electrospray Ionization (ESI) in negative ion mode is the preferred ionization technique.[13][14] ESI is a soft ionization method that generates molecular ions with minimal fragmentation, in this case, the deprotonated molecule [M-H]⁻.[14][15] This simplifies spectral interpretation and provides a clear signal for the parent compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for the analysis of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid.
Materials and Reagents:
-
2-(1,1'-Biphenyl-4-yloxy)butanoic acid reference standard and sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥99%)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole Mass Spectrometer with an ESI source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Sample Preparation:
-
Prepare a stock solution of the 2-(1,1'-Biphenyl-4-yloxy)butanoic acid reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
-
Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
Visualizing the Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric acid - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. biotage.com [biotage.com]
- 10. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 13. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
Comprehensive Comparison Guide: Reference Standards for 2-(1,1'-Biphenyl-4-yloxy)butanoic Acid Analysis
Executive Summary
The accurate quantification and impurity profiling of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid (BBA)—a critical aryloxyalkanoic acid derivative structurally related to peroxisome proliferator-activated receptor (PPAR) modulators and fibrates—requires highly characterized reference standards. Because this molecule features a highly lipophilic biphenyl moiety, an ether linkage, and a chiral center at the C2 position, its analytical behavior is complex.
As a Senior Application Scientist, I have designed this guide to objectively compare the available reference standard grades for BBA. Furthermore, this guide provides self-validating, causality-driven experimental protocols for both chiral resolution and LC-MS/MS bioanalysis, ensuring compliance with global regulatory frameworks[1][2].
Structural Causality & Analytical Challenges
To select the correct reference standard and analytical method, one must first understand the molecular behavior of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid:
-
Chirality at C2: The C2 carbon is bonded to four different groups (a hydrogen, an ethyl group, a biphenyl-4-yloxy group, and a carboxylic acid). Because the (R)- and (S)-enantiomers of aryloxyalkanoic acids often exhibit vastly different pharmacological binding affinities[3], a reference standard must possess a certified enantiomeric excess (ee).
-
Ionization Dynamics: The carboxylic acid group (
) dictates that the molecule is best analyzed in negative Electrospray Ionization (ESI-) mode. However, the bulky, hydrophobic biphenyl group causes strong retention on reversed-phase columns and makes the analyte highly susceptible to matrix-induced ion suppression in biological samples. -
Fragmentation Pathway: Under collision-induced dissociation (CID), the ether bond is the primary site of cleavage. The molecule undergoes a neutral loss of 2-butenoic acid (86 Da), yielding a highly stable biphenyl-4-olate anion (
169). This predictable causality forms the basis of our MRM transitions.
Objective Comparison of Reference Standard Grades
Selecting the appropriate reference standard grade is a balance of regulatory compliance, analytical necessity, and cost. Below is a quantitative comparison of the three primary alternatives for BBA analysis.
| Standard Grade | Chemical Purity | Enantiomeric Excess (ee) | Isotopic Enrichment | Primary Application | Relative Cost |
| Primary Compendial Standard | > 99.5% (Mass Balance) | > 99.0% | N/A | Absolute quantitative calibration; Identity confirmation per [1]. | High |
| Secondary Working Standard | > 98.0% (qNMR) | > 98.0% | N/A | Routine batch release; Daily system suitability checks. | Moderate |
| Stable Isotope-Labeled (SIL) | > 98.0% | Matches Analyte | > 99.0% (e.g., BBA- | Internal standard for LC-MS/MS; Corrects for matrix effects and ion suppression. | Very High |
Data Interpretation: For early-stage formulation or chiral purity assays, a Primary Compendial Standard is non-negotiable. However, for high-throughput pharmacokinetic (PK) bioanalysis, the Stable Isotope-Labeled (SIL) standard is mandatory to correct for the severe matrix effects caused by the lipophilic biphenyl group.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate automated System Suitability Tests (SST) that act as logical gates; if the physical chemistry of the system drifts, the run aborts before compromised data can be acquired.
Protocol A: Chiral Purity Assessment (HPLC-UV)
This method separates the (R)- and (S)-enantiomers of BBA to verify the enantiomeric purity of the reference standard.
-
Causality: The bulky biphenyl moiety requires a chiral selector with a sufficiently large hydrophobic cavity. We utilize an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the carboxylic acid, keeping BBA neutral and maximizing its interaction with the chiral selector[3].
-
Methodology:
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min at 25 °C.
-
Detection: UV at 254 nm (optimal for the biphenyl chromophore).
-
-
Self-Validation Gate (SST): Prior to sample analysis, inject a racemic BBA standard. The chromatography data system (CDS) is programmed to calculate the resolution (
) between the two enantiomer peaks. If , the system automatically aborts the sequence , flagging mobile phase degradation or column fouling.
Protocol B: Bioanalytical Quantification (LC-MS/MS)
This method is used for quantifying BBA in biological matrices, strictly adhering to [2].
-
Causality: To maximize the
signal in negative ESI, ammonium acetate is used instead of formic acid, as it provides a higher local pH in the electrospray droplet, driving the equilibrium toward the deprotonated carboxylate. -
Methodology:
-
Sample Prep: Aliquot 50 µL of plasma. Add 150 µL of acetonitrile containing 10 ng/mL of BBA-
(SIL-IS) to precipitate proteins. Centrifuge at 14,000 rpm for 10 mins. -
Column: C18 UHPLC column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile. Gradient: 20% B to 90% B over 3 minutes.
-
MS/MS Transitions (Negative ESI):
-
Analyte (BBA):
255.1 169.1 -
Internal Standard (BBA-
): 260.1 174.1
-
-
-
Self-Validation Gate (SST): The sequence begins with a Double Blank (matrix only), a Blank (matrix + IS), and an LLOQ (Lower Limit of Quantification) sample. The system evaluates the LLOQ. If the Signal-to-Noise (S/N) ratio is
, or if the Blank shows an interference peak of the LLOQ area, the run is immediately halted.
Analytical Workflow Logic
The following diagram illustrates the logical progression from reference standard qualification to validated sample analysis.
Workflow for 2-(1,1'-Biphenyl-4-yloxy)butanoic acid standard validation and assay implementation.
References
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Enantioselective hydrolysis of some 2-aryloxyalkanoic acid methyl esters and isosteric analogues using a penicillin G acylase-based HPLC monolithic silica column Source: Analytical Chemistry (PubMed / NIH) URL: [Link]
Sources
Comparative Analysis of UV-Vis Absorption Maxima in Biphenyl Ether Derivatives: A Structural and Mechanistic Guide
Biphenyl ethers (diphenyl ethers) form the structural backbone of numerous active pharmaceutical ingredients (APIs), advanced polymers, and flame retardants. Understanding their photophysical properties—specifically their UV-Vis absorption maxima (
As an Application Scientist, relying solely on empirical
Structural Causality and Electronic Transitions
The base biphenyl ether molecule consists of two benzene rings linked by an oxygen atom. The oxygen's lone electron pairs participate in resonance with the aromatic rings, creating a weakly conjugated system. However, steric repulsion between the ortho-hydrogens prevents the molecule from adopting a completely planar conformation, which limits the extent of conjugation compared to fully fused polycyclic aromatics.
-
Unsubstituted Diphenyl Ether: Exhibits primary absorption bands in the deep UV region (265–279 nm). These correspond to standard aromatic
transitions, slightly modified by the ether linkage (1)[1]. -
Halogenated Derivatives (PBDEs): The addition of heavy halogen atoms (e.g., bromine) introduces both inductive and resonance effects. As the degree of bromination increases, the
system expands due to the interaction of bromine lone pairs with the aromatic rings. This reduces the HOMO-LUMO energy gap and causes a bathochromic (red) shift (2)[2]. -
Azo-Substituted Derivatives: Introducing extended chromophores, such as azo (
) groups, drastically alters the absorption profile. These derivatives exhibit intense transitions in the near-UV/visible region (~350 nm) due to the trans-azo moiety, and weaker, symmetry-forbidden transitions (~420 nm) arising from the nitrogen lone pairs (3)[3].
Comparative UV-Vis Absorption Data
The table below summarizes the quantitative spectral shifts induced by different functional groups on the biphenyl ether core.
| Compound Class | Specific Derivative | Primary Transition | Key Structural Influence | |
| Unsubstituted | Diphenyl Ether | 265, 272, 279 | Base aromatic conjugation via ether oxygen[1] | |
| Brominated | BDE-47 (Tetrabromo) | 291 | Inductive effect & moderate heavy atom effect[2] | |
| Brominated | BDE-153 (Hexabromo) | 297 | Extended halogen lone-pair conjugation[2] | |
| Azo-Substituted | Bis[...phenylazo]diphenyl ether | 350 | Extended planar conjugation across | |
| Azo-Substituted | Bis[...phenylazo]diphenyl ether | 420 | Nitrogen lone pair transitions (cis-band rise)[3] |
Self-Validating Experimental Protocol for UV-Vis Characterization
To ensure high-fidelity spectral data, the following protocol incorporates built-in validation steps (Beer-Lambert linearity checks) to rule out aggregation artifacts or detector saturation.
Expertise & Experience Insight: Solvent selection is critical when analyzing biphenyl ethers. Solvents with high UV cutoffs (e.g., acetone, cutoff ~330 nm) will mask the critical 265–297 nm absorption bands of unsubstituted and brominated derivatives. Spectroscopic-grade tetrahydrofuran (THF) or methanol is recommended to ensure optical transparency down to 210 nm.
Step 1: Reagent and Solvent Preparation
-
Select a spectroscopic-grade solvent (e.g., THF) based on the target derivative's solubility and the solvent's UV cutoff.
-
Causality: Biphenyl ethers exhibit solvatochromism; highly polar solvents stabilize the excited state, slightly lowering the HOMO-LUMO gap and causing a bathochromic shift (4)[4].
Step 2: Stock Solution Formulation
-
Weigh exactly 1.0 mg of the biphenyl ether derivative using a microbalance.
-
Dissolve in 10 mL of the chosen solvent to create a primary stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Serial Dilution & Linearity Preparation
-
Prepare a 5-point concentration gradient (e.g., 5, 10, 15, 20, and 25 µM).
-
Trustworthiness: A single concentration measurement is prone to aggregation artifacts. A gradient ensures the system obeys the Beer-Lambert Law (
), validating the monomeric state of the solute.
Step 4: Instrument Calibration and Baseline Correction
-
Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure stable emission.
-
Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.
-
Run a baseline scan from 200 nm to 800 nm and zero the instrument to subtract solvent absorbance.
Step 5: Spectral Acquisition
-
Replace the solvent in the sample cuvette with the lowest concentration derivative solution.
-
Scan from 200 nm to 800 nm at a scan rate of 1 nm/s.
-
Record the absorption maxima (
) and the corresponding absorbance values. Repeat for all concentrations.
Step 6: Data Validation and Molar Extinction Coefficient ( ) Calculation
-
Plot Absorbance at
versus Concentration. -
Perform a linear regression. An
confirms the data is free from concentration-dependent aggregation or inner-filter effects. -
Calculate
from the slope of the regression line.
Workflow Visualization
Self-validating UV-Vis spectroscopy workflow for biphenyl ether derivatives.
References
-
Title: Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem Source: nih.gov URL: [Link]
-
Title: 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether - MDPI Source: mdpi.com URL: [Link]
-
Title: Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC Source: nih.gov URL: [Link]
-
Title: Synthesis and Self-assembly of Novel Nanofeather-like Fluorescent Alkyloxy-Containing Diphenyl Ether Organogelators - PMC Source: nih.gov URL: [Link]
Sources
- 1. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photolysis of Low-Brominated Diphenyl Ethers and Their Reactive Oxygen Species-Related Reaction Mechanisms in an Aqueous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Self-assembly of Novel Nanofeather-like Fluorescent Alkyloxy-Containing Diphenyl Ether Organogelators - PMC [pmc.ncbi.nlm.nih.gov]
2-(1,1'-Biphenyl-4-yloxy)butanoic acid proper disposal procedures
As a Senior Application Scientist, I understand that advancing research and development goes hand-in-hand with ensuring the safety of our personnel and the protection of our environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid, grounded in established safety principles and regulatory standards.
-
Biphenyl Group: Biphenyl itself is recognized as causing skin, eye, and respiratory irritation.[1] Crucially, it is known to be very toxic to aquatic life with long-lasting effects. This environmental toxicity is a primary driver for its classification as a hazardous waste that must not enter sewer systems or waterways.
-
Butanoic Acid (Butyric Acid) Moiety: Carboxylic acids like butanoic acid are often corrosive and can cause severe skin and eye damage.[2][3] They are also typically combustible liquids.[2][4]
-
Overall Profile: Based on this structural analysis, 2-(1,1'-Biphenyl-4-yloxy)butanoic acid should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system, and is presumed to be harmful to aquatic life.[5] Therefore, it must be managed as a regulated hazardous waste.[6]
The foundational principle, mandated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), is to manage waste from "cradle to grave."[7] This means the responsibility for safe disposal begins in the lab where it is generated.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assessed hazards, the following minimum PPE must be worn when handling waste containers of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to ensure proper PPE is available and used correctly.[8][9]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical waste, which is presumed to be an eye irritant or corrosive.[1][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. The biphenyl and carboxylic acid moieties suggest a potential for skin irritation or corrosion.[1] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills that may reach the floor. |
Step-by-Step Disposal Protocol
This protocol is designed to comply with EPA and OSHA regulations and ensure a self-validating system of safety and compliance.[6][10]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[11][12]
-
Do Not Mix: Never mix 2-(1,1'-Biphenyl-4-yloxy)butanoic acid waste with other waste streams unless they are known to be compatible.
-
Solid vs. Liquid:
-
Solid Waste: Collect chemically contaminated solids (e.g., paper towels, weigh boats, gloves, pipette tips) in a separate, clearly marked container.[11] This waste should be placed in a puncture-proof container lined with a clear plastic bag.[12][13]
-
Liquid Waste: Collect liquid waste, such as solutions containing the compound, in a dedicated liquid waste container.
-
-
Halogenated vs. Non-Halogenated: If the compound was used with solvents, segregate halogenated (e.g., dichloromethane) and non-halogenated (e.g., acetone, ethanol) solvent wastes into separate containers.[11][13] This is because non-halogenated solvent waste can often be recycled as fuel, making its disposal more economical and environmentally friendly.[13]
Step 2: Container Selection and Management
The integrity of the waste container is essential for safe storage and transport.
-
Compatibility: Use a container made of a material compatible with the waste. For acidic compounds and associated organic solvents, a high-density polyethylene (HDPE) carboy or the original product container is often suitable.[11] Avoid using glass bottles on the floor where they can be easily broken.[11]
-
Condition: The container must be in good condition, free from leaks, cracks, or rust.[14][15]
-
Closure: The container must have a tight-fitting, screw-cap lid.[11][12] Keep the container closed at all times except when actively adding waste.[11][15][16] This is an EPA requirement to prevent the release of volatile organic compounds (VOCs) into the atmosphere.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a key compliance point under EPA and OSHA's Hazard Communication Standard.[6][9] An incomplete or incorrect label is the most common reason for a waste pickup to be rejected by safety personnel.
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
Full Chemical Name(s): List all chemical constituents by their full name. For this specific waste, write out "2-(1,1'-Biphenyl-4-yloxy)butanoic acid." If it is in a solvent, list the solvent as well (e.g., "Methanol"). Do not use abbreviations or chemical formulas.[6][15]
-
Approximate Percentages: Estimate the percentage of each component.
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant, Environmental Hazard).
-
Generator Information: Your name, Principal Investigator (PI), department, and lab location.[6]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[15]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[15] A designated spot within a fume hood or a labeled secondary containment bin is an ideal SAA.
-
Secondary Containment: Store all liquid waste containers in a secondary containment tray or tub that can hold at least 110% of the volume of the largest container.[12][16] This prevents a spill from spreading if the primary container fails.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[16][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(1,1'-Biphenyl-4-yloxy)butanoic acid waste.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. synerzine.com [synerzine.com]
- 5. 4-{[1,1'-Biphenyl]-4-yl}butanoic acid | C16H16O2 | CID 11139230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. osha.gov [osha.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. vumc.org [vumc.org]
- 17. Waste / Biological Waste /Hazardous Waste | Environmental Health and Safety | University of Arkansas [enhs.uark.edu]
Personal protective equipment for handling 2-(1,1'-Biphenyl-4-yloxy)butanoic acid
This guide outlines the safety, logistical, and operational protocols for handling 2-(1,1'-Biphenyl-4-yloxy)butanoic acid . This compound is a lipophilic organic acid, structurally related to matrix metalloproteinase (MMP) inhibitors and non-steroidal anti-inflammatory drug (NSAID) precursors.
Primary Hazard Profile:
-
Bioactivity: Potent gelatinase (MMP-2/MMP-9) inhibitor.[1]
-
Physical State: Crystalline solid (likely beige/white powder).
-
GHS Classification (Read-Across): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Critical Risk: Dermal absorption facilitated by organic solvents (e.g., DMSO) and inhalation of bioactive dust.
PART 1: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Core Directive: Standard laboratory PPE is insufficient for bioactive organic acids dissolved in permeating solvents. Use this matrix to select gear based on your specific operation.
PPE Decision Logic
Figure 1: PPE Selection Logic. Note the critical distinction for DMSO handling, where standard nitrile offers <5 minutes of protection.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Respiratory | P100 / N95 (if outside hood) | Prevents inhalation of bioactive dusts. Biphenyl derivatives can sensitize the respiratory tract (STOT SE 3). |
| Hand (Solid) | Nitrile (0.11 mm min) | Sufficient for dry powder. Biphenyls are lipophilic but do not permeate dry nitrile instantly. |
| Hand (DMSO) | Laminate / Butyl | CRITICAL: DMSO permeates nitrile in <5 mins, carrying the bioactive acid through the skin. If laminate is unavailable, use "Double Gloving" (Polyethylene inner, Nitrile outer) and change immediately upon splash. |
| Eye | Chemical Splash Goggles | Safety glasses are insufficient for powders (airborne drift) or splashes. Acidic nature poses corneal damage risk (Eye Irrit. 2A). |
| Body | Tyvek Lab Coat | Preferred over cotton for >1g handling to prevent dust retention in fabric fibers. |
PART 2: OPERATIONAL PROTOCOLS
Weighing & Transfer (Solid State)
-
The Problem: Biphenyl acids are often electrostatic. Static charge can cause "powder jumping," leading to area contamination.
-
The Protocol:
-
Environmental Control: Operate inside a certified chemical fume hood.
-
Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contact.
-
Containment: Weigh into a pre-tared vial, not onto open paper. Cap the vial inside the hood immediately after mass verification.
-
Decontamination: Wipe the balance area with a 10% surfactant (soap) solution followed by 70% Ethanol. Note: Ethanol alone may spread lipophilic powders; surfactant lifts them.
-
Solubilization (Liquid State)
-
Solubility Profile:
-
Water: Poor (< 1 mg/mL).
-
Ethanol: Good (~20 mg/mL).
-
DMSO: Excellent (> 50 mg/mL).
-
-
The Protocol (DMSO Focus):
-
Vessel Selection: Use borosilicate glass or Polypropylene (PP). Avoid Polystyrene (PS), which DMSO dissolves.
-
Addition Order: Add solvent to the powder, not powder to solvent, to prevent "puffing" of dust.
-
Vortexing: Cap tightly. Vortex in short bursts.
-
Pressure Release: The dissolution is slightly exothermic. Briefly loosen the cap (in the hood) to release pressure after mixing.
-
PART 3: EMERGENCY RESPONSE & DISPOSAL
Spill Response Workflow
Figure 2: Emergency Spill Response.[2] Prioritize dust suppression for solids and absorption for liquids.
Disposal & Deactivation
-
Waste Stream: Classify as "Hazardous Organic Waste (Bioactive)."
-
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as biphenyl ethers can form explosive byproducts under extreme oxidation.
-
Method: High-temperature incineration is required to break the biphenyl ring stability.
-
Container: Amber glass or HDPE. Label clearly: "Contains MMP Inhibitor - Toxic/Irritant."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 151501, 2-(4-Chlorophenoxy)butyric acid (Structural Analog Read-Across). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[3] Substance Information: Biphenyl-4-carboxylic acid derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
